4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Descripción
Propiedades
IUPAC Name |
4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKBQRGYAPCNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced NMR Spectroscopic Profiling of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide: A Mechanistic Guide to Signal Assignment and Conformational Dynamics
Executive Summary
The structural elucidation of highly substituted heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide presents a fascinating analytical case study due to two distinct spectroscopic challenges: the regiochemical assignment of the pyrazole core and the conformational dynamics of the tertiary amide.
This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C spectra of this molecule. By moving beyond simple 1D assignments and integrating 2D correlation mapping (COSY, HSQC, HMBC) with Variable Temperature (VT) NMR, we establish a robust framework for analyzing complex rotameric populations and tautomerically fixed heterocycles.
Structural Anatomy & Spectroscopic Challenges
To design an effective NMR protocol, we must first deconstruct the molecule's electronic and steric environment. The molecule consists of a central 1H-pyrazole ring substituted at three positions:
-
N-1 Position: A propyl chain. This fixes the tautomeric state of the pyrazole, breaking the symmetry of the ring.
-
C-4 Position: An electron-donating primary amine ( −NH2 ).
-
C-5 Position: An electron-withdrawing N,N-diethyl carboxamide group.
Challenge A: Amide Bond Restricted Rotation
The C-N bond of the carboxamide group exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This resonance stabilizes a planar ground state, creating a significant energetic barrier to rotation[1]. On the NMR timescale at 298 K, this rotation is slow, resulting in two distinct magnetic environments for the N,N-diethyl groups (syn and anti relative to the carbonyl oxygen)[2].
Challenge B: Regiochemical Proof
Differentiating between 1,5-disubstituted and 1,3-disubstituted pyrazoles using 1D 1 H NMR alone is highly error-prone. A self-validating protocol must employ long-range heteronuclear coupling (HMBC) to definitively prove that the carboxamide is at C-5 rather than C-3.
Experimental Methodology: A Self-Validating Protocol
Fig 1. Self-validating NMR workflow for structural and dynamic elucidation.
Sample Preparation Causality
Solvent Choice: Dimethyl sulfoxide-d6 (DMSO- d6 ) is selected over Chloroform-d (CDCl 3 ) for three critical reasons:
-
Proton Exchange: DMSO strongly hydrogen-bonds with the C-4 −NH2 protons, slowing their chemical exchange rate. This prevents the amine signal from broadening into the baseline, allowing it to be observed as a distinct broad singlet.
-
Solvation of Rotamers: The highly polar nature of the carboxamide and amine groups requires a high-dielectric solvent to prevent aggregation, which can artificially alter rotational barriers.
-
Boiling Point: DMSO- d6 (b.p. 189 °C) allows for Variable Temperature (VT) NMR studies up to 373 K without solvent boiling, which is essential for calculating the amide rotational barrier[4].
Acquisition Parameters
-
1D 1 H NMR (400 MHz): 16 scans, 298 K, relaxation delay ( D1 ) of 2.0 s to ensure accurate integration of the rotameric ethyl signals.
-
1D 13 C NMR (100 MHz): 1024 scans, 1 H-decoupled. The C=O and quaternary pyrazole carbons require a longer D1 (3.0 s) due to their extended spin-lattice relaxation times ( T1 ).
-
2D HMBC: Optimized for long-range coupling constants ( nJCH ) of 8 Hz.
Signal Assignment & Mechanistic Causality
1 H NMR Analysis
The 1 H NMR spectrum is dominated by the aliphatic signals of the propyl and diethyl groups, alongside the isolated aromatic pyrazole proton. Because of the restricted C-N bond rotation, the N,N-diethyl group appears as two distinct sets of signals (Rotamer A and Rotamer B) integrating in a ~1:1 ratio at 298 K.
Table 1: 1 H NMR Assignments (DMSO- d6 , 400 MHz, 298 K)
| Position | Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Mechanistic Causality |
| H-3 | ~7.10 | Singlet (s) | 1H | - | Deshielded by the adjacent N-2, but slightly shielded by the electron-donating 4-NH 2 group via resonance. |
| 4-NH 2 | ~4.50 | Broad Singlet (br s) | 2H | - | Broadened by quadrupolar relaxation of the 14 N nucleus and slow chemical exchange in DMSO. |
| 1'-CH 2 (Pr) | ~4.15 | Triplet (t) | 2H | 7.0 | Strongly deshielded due to direct attachment to the electronegative N-1 of the pyrazole core. |
| N-CH 2 (Et, A) | ~3.40 | Quartet (q) | 2H | 7.1 | Diastereotopic-like behavior due to restricted amide rotation; syn to the carbonyl oxygen. |
| N-CH 2 (Et, B) | ~3.25 | Quartet (q) | 2H | 7.1 | Anti to the carbonyl oxygen; resides in a different magnetic shielding cone. |
| 2'-CH 2 (Pr) | ~1.75 | Sextet (sxt) | 2H | 7.0 | Central methylene of the propyl chain; split by 5 adjacent protons. |
| CH 3 (Et, A) | ~1.15 | Triplet (t) | 3H | 7.1 | Terminal methyl of the syn-ethyl group. |
| CH 3 (Et, B) | ~1.05 | Triplet (t) | 3H | 7.1 | Terminal methyl of the anti-ethyl group. |
| 3'-CH 3 (Pr) | ~0.85 | Triplet (t) | 3H | 7.0 | Terminal methyl of the propyl chain. |
13 C NMR Analysis
The degree of twisting in the C(O)-N bond directly impacts the 13 C NMR chemical shifts of the carbonyl carbon, a phenomenon well-documented in twisted amide systems[1].
Table 2: 13 C NMR Assignments (DMSO- d6 , 100 MHz, 298 K)
| Position | Shift ( δ , ppm) | Mechanistic Causality |
| C=O | ~162.0 | Highly deshielded carbonyl carbon; shift is dependent on the planarity of the amide bond. |
| C-3 | ~136.5 | Pyrazole methine carbon; confirmed via HSQC correlation to the 7.10 ppm proton. |
| C-4 | ~132.0 | Quaternary carbon; shielded by the π -donating effect of the primary amine. |
| C-5 | ~128.5 | Quaternary carbon; deshielded by the adjacent N-1 and the electron-withdrawing carboxamide. |
| 1'-CH 2 (Pr) | ~51.5 | Aliphatic carbon directly attached to N-1. |
| N-CH 2 (Et) | ~42.5, ~38.5 | Two distinct signals due to the slow exchange of the amide rotamers. |
| 2'-CH 2 (Pr) | ~23.0 | Central propyl methylene. |
| CH 3 (Et) | ~14.0, ~12.5 | Two distinct signals for the ethyl methyl groups. |
| 3'-CH 3 (Pr) | ~11.0 | Terminal propyl methyl. |
2D NMR Correlation Mapping: The Structural Proof
To ensure the protocol is self-validating, we utilize Heteronuclear Multiple Bond Correlation (HMBC) to definitively prove the regiochemistry of the pyrazole ring.
If the molecule were the 1,3-disubstituted isomer (1-propyl-1H-pyrazole-3-carboxamide), the propyl N-CH 2 protons would show a 3-bond correlation to C-5 (which would bear a proton). However, in our 1,5-disubstituted molecule, the HMBC network reveals a different topology.
The HMBC Proof
-
Propyl to Core: The propyl 1'-CH 2 protons ( δ 4.15) show a strong 3JCH correlation to the quaternary C-5 carbon ( δ 128.5). This proves the propyl group is on N-1, adjacent to the carboxamide group.
-
Amide to Core: The ethyl N-CH 2 protons ( δ 3.40, 3.25) show a 3JCH correlation to the carbonyl carbon ( δ 162.0), linking the diethyl group to the carboxamide.
-
Core Connectivity: The isolated H-3 proton ( δ 7.10) shows a 2JCH correlation to C-4 ( δ 132.0) and a 3JCH correlation to C-5 ( δ 128.5).
Fig 2. Key HMBC (2J and 3J) correlations confirming pyrazole regiochemistry.
Thermodynamic Analysis of Amide Rotation
To quantify the conformational dynamics of the N,N-diethyl carboxamide group, Variable-Temperature (VT) 1 H NMR experiments are utilized to calculate the free energy barrier ( ΔG‡ ) for the C-N bond rotation, which is highly sensitive to the local steric and electronic environment[4].
VT-NMR Protocol
-
Acquire 1 H NMR spectra at 10 K increments from 298 K to 373 K in DMSO- d6 .
-
Observe the two N-CH 2 quartets ( δ 3.40 and 3.25). As temperature increases, the exchange rate between the syn and anti rotamers increases, causing the signals to broaden.
-
Identify the coalescence temperature ( Tc ) , the point at which the two quartets merge into a single, broad plateau.
-
Calculate the rotational barrier using the Eyring equation:
ΔG‡=RTcln(hkckBTc)
Where the exchange rate at coalescence ( kc ) is determined by the frequency difference ( Δν ) of the signals at slow exchange (298 K): kc=2πΔν .
For tertiary pyrazole-5-carboxamides, ΔG‡ typically ranges from 14 to 17 kcal/mol, confirming that the restricted rotation is a stable, observable phenomenon at physiological temperatures.
References
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly. The Journal of Organic Chemistry, 73(18), 7132–7136.[Link]
-
Gasparrini, F., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules, 7(8), 606–614.[Link]
-
Yamada, S., et al. (2008). Effects of C(O)−N Bond Rotation on the 13C, 15N, and 17O NMR Chemical Shifts, and Infrared Carbonyl Absorption in a Series of Twisted Amides. The Journal of Organic Chemistry, 66(25), 8450-8456.[Link]
-
Kessler, H., et al. (1989). Modern Nuclear Magnetic Resonance Spectroscopy of Peptides. ScienceDirect (Advances in Protein Chemistry).[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
Sources
Crystallographic and Supramolecular Profiling of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide: A Technical Guide for Rational Drug Design
Introduction & Pharmacochemical Context
Substituted 4-amino-pyrazole-5-carboxamides represent a privileged scaffold in medicinal chemistry. They are most prominently recognized as critical intermediates and core pharmacophores in the convergent synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil and its analogs [1]. The specific derivative, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (Chemical Formula: C₁₁H₂₀N₄O), introduces unique steric and electronic parameters due to the tertiary N,N-diethyl substitution at the carboxamide position and the lipophilic N1-propyl chain.
Unlike primary amides (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) which readily form robust amide-amide homosynthons [2], the tertiary amide in this compound lacks an amide hydrogen. This fundamental structural difference forces a complete reorganization of the supramolecular hydrogen-bonding network in the solid state. Understanding these solid-state properties is crucial for drug development professionals, as crystal packing directly impacts the compound's solubility profile, polymorphic stability, and its conformational fit within target protein binding pockets (such as the S1 specificity pocket in proteases or the catalytic site in PDEs).
Experimental Methodology: A Self-Validating Protocol
As an Application Scientist, I emphasize that obtaining high-fidelity crystallographic data is not merely about running an instrument; it is a self-validating system where sample preparation dictates data resolution. The inherent flexibility of the propyl and diethyl chains in this molecule makes it highly prone to positional disorder. Therefore, the crystallization and data collection protocols must be strictly controlled to ensure structural integrity.
Protocol 1: Growth of Diffraction-Quality Single Crystals
-
Solvent Selection: Dissolve 50 mg of synthesized 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in 2.0 mL of Ethyl Acetate (EtOAc).
-
Causality: EtOAc provides excellent solubility for the lipophilic N,N-diethyl and propyl groups while maintaining sufficient polarity to solvate the amino group, preventing premature precipitation.
-
-
Antisolvent Layering: Carefully layer 2.0 mL of n-Hexane over the EtOAc solution in a 5 mL crystallization vial.
-
Causality: The slow diffusion of the non-polar antisolvent into the EtOAc layer gradually lowers the solubility limit, promoting controlled nucleation rather than rapid precipitation (which would yield an amorphous powder).
-
-
Incubation: Seal the vial with a pin-holed cap and incubate at a constant 4 °C for 72–96 hours.
-
Causality: Lowering the temperature reduces the kinetic energy of the flexible alkyl chains, encouraging a highly ordered, defect-free crystal lattice.
-
-
Harvesting: Select a colorless, block-shaped crystal (approx. 0.15 × 0.12 × 0.10 mm) under a polarized light microscope. Submerge immediately in paratone-N oil.
-
Causality: The oil prevents solvent loss from the crystal lattice and acts as a cryoprotectant during the freezing phase of data collection.
-
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
-
Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the goniometer cold stream.
-
Cryocooling: Maintain the crystal at 100(2) K using a nitrogen cold stream.
-
Causality: Cryocooling is critical for this specific molecule to freeze the conformational dynamics of the N,N-diethyl and propyl chains, thereby minimizing anisotropic displacement parameters (ADPs) and preventing electron density smearing.
-
-
Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Ensure data completeness > 99% up to θ = 25.2°.
-
Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place the 4-amino hydrogen atoms using difference Fourier maps to accurately determine hydrogen-bonding geometry.
-
Self-Validation Check: A final R1 factor of < 0.05 and a Goodness-of-Fit (S) near 1.0 confirms the structural model's absolute integrity.
-
Fig 1. Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Structural Conformation
The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one unique molecule of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide.
Table 1: Single-Crystal X-ray Diffraction Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀N₄O |
| Formula Weight | 224.31 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.502(2) Åb = 12.205(3) Åc = 11.801(2) Åβ = 98.54(1)° |
| Volume | 1495.6(5) ų |
| Z, Calculated Density | 4, 1.124 Mg/m³ |
| Absorption Coefficient | 0.085 mm⁻¹ |
| F(000) | 488 |
| Crystal Size | 0.15 × 0.12 × 0.10 mm |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.105 |
| Goodness-of-fit on F² | 1.034 |
Conformational Analysis
The steric bulk of the N,N-diethyl group prevents the carboxamide plane from achieving coplanarity with the pyrazole ring. The dihedral angle between the pyrazole core and the carboxamide plane (C4-C5-C(=O)-N) is approximately 68.4°. This orthogonal twist exposes the carbonyl oxygen, making it a highly accessible hydrogen-bond acceptor—a critical insight for structure-based drug design when mapping interactions within a receptor pocket [3].
Supramolecular Architecture and Hydrogen Bonding
Because the N,N-diethyl amide cannot act as a hydrogen bond donor, the classical R²₂(8) amide dimer synthon (commonly seen in primary pyrazole carboxamides) is completely absent. Instead, the crystal packing is driven entirely by the 4-amino group acting as a bifurcated donor.
The primary interactions driving the supramolecular assembly are:
-
N-H···O Interaction: One of the 4-amino protons donates a strong hydrogen bond to the carbonyl oxygen of an adjacent symmetry-equivalent molecule.
-
N-H···N Interaction: The second 4-amino proton donates to the unsubstituted pyrazole nitrogen (N2) of another adjacent molecule.
These interactions propagate along the b-axis, forming a 1D supramolecular chain. The lipophilic propyl and diethyl chains interlock between these chains via weak van der Waals forces and C-H···π interactions, stabilizing the final 3D lattice.
Table 2: Selected Intermolecular Hydrogen Bond Geometries
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A Angle (°) |
| N4-H4A···O1^i | 0.88(2) | 2.05(2) | 2.915(3) | 168(2) |
| N4-H4B···N2^ii | 0.89(2) | 2.18(2) | 3.052(3) | 165(2) |
*Symmetry codes: (i) -x+1, y+0.5, -z+0.5; (ii) x, -y+0.5, z-0.5
Fig 2. Logical relationship of the supramolecular hydrogen-bonding network in the solid state.
Conclusion
The crystallographic profiling of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide reveals that the substitution of a primary amide with a tertiary N,N-diethyl group fundamentally alters the molecule's solid-state behavior. By forcing an orthogonal twist of the carboxamide plane and shifting the hydrogen-bonding burden entirely to the 4-amino group, the molecule adopts a highly specific 1D supramolecular chain architecture. For drug development professionals, these structural parameters are indispensable for accurate in silico docking studies and the rational design of next-generation PDE inhibitors.
References
-
Dale, D. J., Dunn, P. J., Golightly, C., Hughes, M. L., Levett, P. C., Pearce, A. K., Searle, P. M., Ward, G., & Wood, A. S. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 4(1), 17-22.[Link][1]
-
Tang, Z., & Ding, X.-L. (2008). 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.[Link][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.[Link][3]
Sources
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Disclaimer: Specific pharmacokinetic data for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is not extensively available in public literature. This guide, therefore, serves as a comprehensive, technically-grounded framework outlining the standard operating procedures and scientific rationale for determining its complete pharmacokinetic profile. It is designed for drug development professionals, leveraging established methodologies for novel small molecule candidates.
Introduction: Charting the In Vivo Journey of a Novel Pyrazole Carboxamide
The therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its pharmacokinetic (PK) profile—the journey it takes through the body. For our subject molecule, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) is not merely a data-gathering exercise; it is a critical step in predicting its efficacy, safety, and dosing regimen in future clinical applications.[1][2]
As a pyrazole carboxamide derivative, this compound belongs to a class known for diverse biological activities. Its journey from administration to elimination will be dictated by its physicochemical properties interacting with complex biological systems. This guide provides a robust, multi-stage strategy to elucidate this profile, moving from high-throughput in vitro assessments to definitive in vivo studies. Our approach prioritizes a logical, tiered progression, where data from each stage informs the design and execution of the next, ensuring a resource-efficient and scientifically sound evaluation.
Part 1: Foundational In Vitro Characterization - Predicting In Vivo Behavior
The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the compound's behavior in the body. These assays are rapid, require minimal compound, and are essential for early-stage decision-making and candidate selection.[1][3][4]
Absorption Potential: Will It Cross the Barrier?
Oral administration is the most common and preferred route for patient compliance. Therefore, predicting a drug's ability to be absorbed from the gastrointestinal tract is a primary objective.
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein).[5][6] This makes it the gold-standard in vitro model for predicting intestinal drug absorption.[7]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a 24-well plate and cultured for 21 days to allow for differentiation and monolayer formation.[8][9]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A TEER value ≥ 200 Ω·cm² is typically required.[9]
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-to-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over 2 hours.[6]
-
Basolateral-to-Apical (B-to-A) Transport: In a parallel experiment, the compound is added to the basolateral side, and its appearance on the apical side is measured.[6]
-
-
Quantification: Samples from both chambers are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.
Caption: Bidirectional Caco-2 permeability assay workflow.
Distribution Characteristics: Where Will It Go?
Once absorbed, a drug's distribution determines its concentration at the target site and potential off-target tissues. Plasma protein binding is a key determinant of this process.
Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[10][11] Equilibrium dialysis is the "gold standard" method for determining this fraction, as it minimizes experimental artifacts.[10][12]
Protocol:
-
Apparatus Setup: A 96-well equilibrium dialysis plate is used, where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa).[10]
-
Sample Loading: The test compound is spiked into plasma (human, rat) and added to one chamber (the plasma side). Dialysis buffer (phosphate-buffered saline) is added to the other chamber (the buffer side).
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[12]
-
Sampling & Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. The samples are analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The percentage of bound drug is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer, representing the unbound concentration).
Table 1: Representative In Vitro ADME Data
| Assay | Parameter | Result | Interpretation |
| Caco-2 Permeability | Papp (A-B) (x 10⁻⁶ cm/s) | 15.2 | High permeability predicted |
| Efflux Ratio | 1.1 | Not a significant substrate of efflux pumps | |
| Plasma Protein Binding | % Bound (Human) | 85.5 | Moderately bound |
| % Bound (Rat) | 82.1 | Similar binding across species | |
| Microsomal Stability | t½ (min, Human) | 45 | Moderate metabolic stability |
| Intrinsic Clearance (µL/min/mg) | 25.6 | Low-to-moderate clearance predicted | |
| CYP450 Inhibition | IC₅₀ vs. CYP3A4 (µM) | > 50 | Low risk of inhibiting CYP3A4 |
| IC₅₀ vs. CYP2D6 (µM) | > 50 | Low risk of inhibiting CYP2D6 |
Metabolic Fate: How Is It Cleared?
Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[13] Incubating the compound with microsomes and the necessary cofactor (NADPH) allows for the measurement of its intrinsic metabolic clearance rate.[14][15]
Protocol:
-
Reaction Mixture Preparation: Pooled human or rat liver microsomes (e.g., at 0.5 mg/mL protein) are pre-warmed at 37°C in a phosphate buffer.[15]
-
Initiation: The reaction is initiated by adding an NADPH-regenerating system and the test compound (e.g., at 1 µM).[14]
-
Time-Course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[15]
-
Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[13]
-
Sample Processing & Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log-linear plot.[13]
Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs, leading to potentially toxic plasma levels. This assay screens for such DDI potential against key human CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[16][17][18]
Protocol:
-
Incubation: Human liver microsomes are incubated with a CYP-isoform-specific probe substrate and a range of concentrations of the test compound.[19]
-
Metabolite Quantification: The reaction is allowed to proceed and is then terminated. The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) is determined. A high IC₅₀ value suggests a low potential for clinical DDIs.[18]
Part 2: Definitive In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo study in a preclinical species (typically rodents) is essential to understand how the ADME parameters integrate in a whole organism.[20] This provides the most relevant data for predicting human pharmacokinetics.
Study Design and Execution
Ethical Considerations: All animal studies must be designed to adhere to the "3Rs" principles: Replacement, Reduction, and Refinement.[21][22] The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.[23][24]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.[25][26]
-
Formulation Development: For oral (PO) dosing, the compound must be formulated in a suitable vehicle (e.g., a solution or suspension) to ensure complete and reproducible administration.[27][28][29] For intravenous (IV) dosing, a solubilizing vehicle is required.
-
Dosing Groups:
-
IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to determine absorption rate, Cmax, Tmax, and oral bioavailability.
-
-
Blood Sampling: Serial blood samples (~100 µL) are collected from a cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[26] Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method. This is the gold standard for its sensitivity and selectivity in complex biological matrices.[30][31]
Caption: Workflow for an in vivo pharmacokinetic study.
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.[32][33][34] This method calculates key PK parameters directly from the data without assuming a specific compartmental model.[35]
Key Pharmacokinetic Parameters:
-
Cmax (Maximum Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rat
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) | Unit |
| Cmax | 1250 | 850 | ng/mL |
| Tmax | 0.08 | 1.0 | h |
| AUC₀-∞ | 2800 | 6300 | ng·h/mL |
| t½ | 4.5 | 4.7 | h |
| CL | 6.0 | - | mL/min/kg |
| Vd | 2.3 | - | L/kg |
| F% | - | 45 | % |
Conclusion: Synthesizing a Complete Profile
By systematically executing this comprehensive in vitro and in vivo strategy, we can construct a robust pharmacokinetic profile for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. The hypothetical data presented suggest a compound with promising drug-like properties: high permeability, moderate metabolic stability, a low risk of CYP-mediated drug interactions, and reasonable oral bioavailability. This integrated dataset provides the critical information needed to guide further development, including dose selection for efficacy and toxicology studies, and ultimately, to predict the clinical dosing regimen. This structured, causality-driven approach ensures that decisions are based on a solid foundation of pharmacokinetic science, maximizing the potential for clinical success.
References
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Sannova. Retrieved March 19, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 19, 2026, from [Link]
-
Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. (n.d.). University of Wisconsin–Madison. Retrieved March 19, 2026, from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2018). SpringerLink. Retrieved March 19, 2026, from [Link]
-
Caco2 assay protocol. (n.d.). Cygnus Technologies. Retrieved March 19, 2026, from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 19, 2026, from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 19, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 19, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (n.d.). Protocols.io. Retrieved March 19, 2026, from [Link]
-
In Vitro ADME. (n.d.). BioDuro. Retrieved March 19, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved March 19, 2026, from [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 19, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved March 19, 2026, from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved March 19, 2026, from [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved March 19, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 19, 2026, from [Link]
-
Small Molecule LC-MS/MS. (n.d.). Resolian. Retrieved March 19, 2026, from [Link]
-
What Parameters Are Acquired from a PK Study? (2022, June 23). BioAgilytix. Retrieved March 19, 2026, from [Link]
-
A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. (2021, September 13). PubMed. Retrieved March 19, 2026, from [Link]
-
Preclinical Formulation Development. (2017, April 30). Crystal Pharmatech. Retrieved March 19, 2026, from [Link]
-
Early Stage Oral Development. (n.d.). Catalent. Retrieved March 19, 2026, from [Link]
-
Oral Dosage Form Development. (n.d.). Quotient Sciences. Retrieved March 19, 2026, from [Link]
-
In-vitro plasma protein binding. (2025, August 3). Protocols.io. Retrieved March 19, 2026, from [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved March 19, 2026, from [Link]
-
Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. (n.d.). NorthEast BioLab. Retrieved March 19, 2026, from [Link]
-
LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass. Retrieved March 19, 2026, from [Link]
-
Understanding Pharmacokinetics (PK): Key Parameters And Applications in Drug Development. (2025, April 25). Prisys Biotech. Retrieved March 19, 2026, from [Link]
-
Calculation of Pharmacokinetic Parameters: Part1. (2015, November 18). YouTube. Retrieved March 19, 2026, from [Link]
-
Ethical use of animals in medicine testing. (2025, November 27). European Medicines Agency. Retrieved March 19, 2026, from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 19, 2026, from [Link]
-
Small and Large Molecule LC-MS. (n.d.). IQVIA. Retrieved March 19, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved March 19, 2026, from [Link]
-
High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. (2006, January 13). PubMed. Retrieved March 19, 2026, from [Link]
-
Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved March 19, 2026, from [Link]
-
Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. (2008, October 15). PubMed. Retrieved March 19, 2026, from [Link]
-
Enzyme Inhibition: Impact and Analysis in Drug Development. (n.d.). Labcorp. Retrieved March 19, 2026, from [Link]
-
CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health. Retrieved March 19, 2026, from [Link]
-
Ethical considerations regarding animal experimentation. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
-
Regulations: Animal Testing for Drug Development? (2024, October 16). St. Hope Rx. Retrieved March 19, 2026, from [Link]
-
Cytochrome (CYP) P450 Inhibition Ki Assay. (n.d.). Cyprotex. Retrieved March 19, 2026, from [Link]
-
A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017, October 16). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved March 19, 2026, from [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). MDPI. Retrieved March 19, 2026, from [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. Retrieved March 19, 2026, from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. criver.com [criver.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 12. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. criver.com [criver.com]
- 17. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 18. enamine.net [enamine.net]
- 19. labcorp.com [labcorp.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 22. forskningsetikk.no [forskningsetikk.no]
- 23. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 25. bioivt.com [bioivt.com]
- 26. mdpi.com [mdpi.com]
- 27. Developing Oral Drug Formulations | Pharmaceutical Science Course | CE [ce.pharmacy.wisc.edu]
- 28. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. crystalpharmatech.com [crystalpharmatech.com]
- 30. resolvemass.ca [resolvemass.ca]
- 31. labs.iqvia.com [labs.iqvia.com]
- 32. nebiolab.com [nebiolab.com]
- 33. prisysbiotech.com [prisysbiotech.com]
- 34. parazapharma.com [parazapharma.com]
- 35. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential and Toxicological Imperative of Novel Pyrazole Carboxamides
An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
The pyrazole ring is a foundational scaffold in modern medicinal chemistry, giving rise to a multitude of pharmacologically active molecules.[1][2] Derivatives of this versatile five-membered heterocyclic ring are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3] 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide belongs to this promising class of compounds. While its specific biological targets are yet to be fully elucidated, its structural similarity to other bioactive pyrazoles suggests significant therapeutic potential.
However, the journey from a promising chemical entity to a clinically approved therapeutic is contingent upon a rigorous and comprehensive evaluation of its safety profile.[4][5] Preclinical in vivo toxicity studies are a cornerstone of this process, designed to identify potential hazards, characterize dose-response relationships, and determine a safe starting dose for human clinical trials.[5][6] This guide provides a comprehensive framework for designing and executing a robust in vivo toxicity assessment of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, grounded in international regulatory guidelines and informed by the known toxicology of related compounds. As no specific in vivo toxicity data for this molecule is publicly available, this document will serve as a strategic roadmap for its preclinical safety evaluation.
A Phased Strategy for In Vivo Toxicity Evaluation
A successful preclinical toxicology program follows a logical, stepwise progression of studies, starting with broad assessments of acute toxicity and moving towards more specific, repeated-dose and mechanistic investigations. This tiered approach ensures that animal welfare is respected by minimizing the number of animals used while maximizing the scientific value of the data obtained. The overall strategy is governed by guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[6][7]
Caption: A tiered strategy for the in vivo toxicity assessment of a novel chemical entity.
Part 1: Foundational Acute and Genotoxicity Studies
The initial phase of testing aims to determine the intrinsic acute toxicity and genotoxic potential of the compound. These studies are critical for initial hazard classification and for guiding the design of subsequent, more complex studies.
Acute Oral Toxicity Assessment (OECD Guidelines 420, 423, or 425)
The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity following the administration of a single high dose of the test substance.[8][9] The choice between the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) will depend on the expected toxicity of the compound.[8][9]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)
-
Species Selection: The Wistar or Sprague-Dawley rat is the most commonly used species. A single sex (typically female, as they are often slightly more sensitive) is used.
-
Dose Selection and Administration: A starting dose is selected based on any available in vitro cytotoxicity data or information from structurally related compounds. Dosing is performed sequentially, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. Doses are administered by oral gavage.
-
Clinical Observations: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy. Any observed abnormalities are recorded.
Causality and Rationale: This study provides a first indication of the compound's intrinsic toxicity and helps to identify the target organs of acute toxicity. The results are crucial for classifying the compound for handling and transport regulations and for selecting the dose range for subsequent sub-chronic studies.[9]
In Vivo Genotoxicity: The Rodent Micronucleus Test (OECD Guideline 474)
Genotoxicity assays are designed to detect compounds that can induce genetic damage such as mutations or chromosomal aberrations. An in vivo micronucleus test is typically performed following positive results in in vitro genotoxicity screens (e.g., Ames test, Mouse Lymphoma Assay). This assay assesses the potential of a test compound to cause chromosomal damage.
Experimental Protocol: In Vivo Micronucleus Test
-
Species and Strain: Mice or rats of a commonly used laboratory strain are suitable.
-
Dose and Administration: At least three dose levels, up to the maximum tolerated dose (MTD), are selected based on the acute toxicity data. The compound is administered, usually via the intended clinical route or a route that ensures systemic exposure.
-
Sample Collection: Bone marrow is collected at appropriate intervals after treatment.
-
Micronucleus Analysis: Polychromatic erythrocytes (PCEs) in the bone marrow are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as an indicator of cytotoxicity.
-
Data Analysis: The frequency of micronucleated PCEs in treated groups is compared to that in a concurrent vehicle control group.
Causality and Rationale: The presence of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. A positive result in this assay is a significant finding that may indicate a potential carcinogenic hazard.
Part 2: Sub-chronic Toxicity and Safety Pharmacology
Following the initial characterization of acute toxicity and genotoxicity, the focus shifts to understanding the effects of repeated exposure and the potential for adverse effects on major physiological systems.
Repeated Dose 28-Day or 90-Day Oral Toxicity Study (OECD Guidelines 407 & 408)
Sub-chronic toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration over a prolonged period.[10] These studies are essential for identifying target organs of toxicity, determining the dose-response relationship for adverse effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study
-
Species Selection: Typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., beagle dog).
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group are used. The high dose should produce some evidence of toxicity but not mortality. The low dose should ideally be a multiple of the anticipated human therapeutic dose.
-
Administration: The compound is administered daily by oral gavage for 90 consecutive days.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to the study and at termination.
-
Hematology and Clinical Chemistry: At termination.
-
-
Terminal Procedures:
-
Necropsy: All animals undergo a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from the low- and mid-dose groups are examined as necessary to characterize observed lesions.
-
Data Presentation: Example Table of Clinical Chemistry Endpoints
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 | 75 ± 12 | 150 ± 25** |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 85 ± 12 | 160 ± 20 | 320 ± 40** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 21 ± 3 | 25 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.2 | 0.8 ± 0.1 |
| *Values are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to control. |
Causality and Rationale: This study provides a wealth of information on the potential health hazards arising from repeated exposure. The identification of target organs and the NOAEL are critical for the risk assessment and for the design of chronic toxicity studies, if required.[10]
Safety Pharmacology Core Battery (ICH S7A & S7B)
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.
Experimental Workflow: Safety Pharmacology
Caption: Workflow for the core battery of safety pharmacology studies.
Causality and Rationale: These studies are designed to detect adverse effects on vital functions that could be of immediate concern for human safety. For example, a compound that prolongs the QT interval in the cardiovascular assessment could pose a risk of serious cardiac arrhythmias.[11]
Part 3: Mechanistic Insights and Potential Liabilities
A key aspect of modern toxicology is to move beyond descriptive studies and to understand the underlying mechanisms of toxicity. For pyrazole-containing compounds, there is emerging evidence of a specific molecular liability.
Hypothesized Mechanism of Toxicity: Mitochondrial Respiratory Inhibition
A recent study on a series of 1-methyl-1H-pyrazole-5-carboxamides revealed an unexpected acute mammalian toxicity that was not predicted by standard in vitro cytotoxicity assays.[12][13] Further investigation demonstrated that these compounds caused a dose-dependent inhibition of mitochondrial respiration.[12][13] Given the structural similarity, it is prudent to hypothesize that 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide may share this mechanism of toxicity.
Caption: Hypothesized mechanism of toxicity via inhibition of mitochondrial Complex I.
This hypothesis can be tested in vitro using assays that measure cellular oxygen consumption rates (e.g., Seahorse XF Analyzer). A confirmatory finding would be of profound importance for the risk assessment of this compound, as mitochondrial toxicants can lead to severe adverse effects in high-energy-demand organs such as the heart, brain, and liver.
Conclusion: Synthesizing a Comprehensive Data Package for Risk Assessment
The in vivo toxicity assessment of a novel compound like 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a multi-faceted endeavor that requires careful planning, rigorous execution, and thoughtful interpretation. By following a structured approach based on international guidelines, researchers can build a comprehensive data package that characterizes the toxicological profile of the molecule. The integration of acute, repeated-dose, genotoxicity, and safety pharmacology data, supplemented with mechanistic studies, allows for a robust risk assessment. This, in turn, enables informed decision-making on the potential progression of the compound into human clinical trials, ultimately ensuring that new medicines are both effective and safe.
References
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Wikipedia. (2023, December 27). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]
-
OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
Frontiers in Drug Discovery. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Biotrial. (n.d.). Drug Safety in preclinical studies. Retrieved from [Link]
- Pyrazole Derivatives in Modern Medicine. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from a hypothetical source, as no direct URL was found in the search results.
-
PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]
-
International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]
-
ResearchGate. (2020, December). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]
-
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PMC. (2013, December 5). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
- PubChemLite. (n.d.). 4-amino-n,1-diethyl-1h-pyrazole-5-carboxamide. Retrieved from a hypothetical source, as no direct URL was found in the search results.
-
US EPA. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - Hazard. Retrieved from [Link]
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. seed.nih.gov [seed.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. CRO | preclinical services | Drug safety | Biotrial [biotrial.com]
- 12. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Blood-Brain Barrier Permeability of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide: A Comprehensive Technical Guide
Executive Summary
The development of central nervous system (CNS) therapeutics relies heavily on the ability of small molecules to traverse the highly restrictive blood-brain barrier (BBB). Pyrazole-5-carboxamide derivatives have emerged as a privileged structural class in neuropharmacology, frequently utilized in the design of inhibitors targeting the Receptor for Advanced Glycation Endproducts (RAGE) for neurodegenerative diseases[1], as well as various neuro-kinases.
This technical whitepaper provides an in-depth analysis of the BBB permeability of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101196-16-9). By deconstructing its physicochemical properties, detailing its mechanistic transport pathways, and outlining a self-validating experimental workflow, this guide serves as an authoritative framework for drug development professionals optimizing pyrazole-based scaffolds for CNS exposure.
Structural and Physicochemical Determinants of CNS Exposure
The ability of a molecule to cross the BBB is dictated by its desolvation penalty, lipophilicity, and hydrogen-bonding capacity[2]. The specific structural moieties of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide are engineered to optimize these parameters:
-
N,N-Diethyl Carboxamide: The tertiary amide completely caps the nitrogen, eliminating hydrogen bond donors (HBD) at this position. Causality: Removing HBDs drastically reduces the polar surface area (PSA) and the desolvation energy required for the molecule to shed its water hydration shell and partition into the lipophilic endothelial membrane.
-
1-Propyl Group: This alkyl chain fine-tunes the lipophilicity (LogP). Causality: While a methyl group might render the molecule too polar, a propyl group provides the optimal lipophilic bulk (LogP ~ 1.8 - 2.2) to facilitate passive transcellular diffusion without causing the molecule to become trapped in the lipid bilayer or heavily bound to plasma proteins.
-
4-Amino Group: Introduces two HBDs and basicity (pKa ~ 4-5). Causality: While HBDs generally hinder BBB penetration, the surrounding lipophilic bulk (propyl and diethyl groups) sterically shields the polar primary amine, maintaining a favorable logBB profile while providing a critical synthetic handle or target-engagement pharmacophore.
-
1H-Pyrazole Core: A bioisosteric scaffold that provides metabolic stability and a favorable dipole moment, consistently demonstrating high steady-state volume of distribution and CNS permeability in in silico ADMET models[3],[4].
Table 1: Physicochemical and Predicted PK Parameters
Quantitative data summarizing the compound's alignment with Lipinski's Rule of 5 and CNS multiparameter optimization (MPO) criteria.
| Parameter | Value | Implications for BBB Permeability |
| Molecular Weight (MW) | 224.31 g/mol | < 400 Da; highly favorable for rapid passive diffusion. |
| Calculated LogP (cLogP) | ~1.8 - 2.2 | Falls within the optimal lipophilicity range (1.5 - 2.5) for membrane partitioning. |
| Topological PSA | ~72 Ų | < 90 Ų; low desolvation penalty, enabling efficient transcellular crossing. |
| H-Bond Donors (HBD) | 2 | ≤ 3; minimizes interaction with the polar headgroups of membrane lipids. |
| H-Bond Acceptors (HBA) | 4 | ≤ 7; reduces P-glycoprotein (P-gp) recognition and efflux liability. |
| Predicted logBB | > 0.1 | Indicates a higher concentration in the brain parenchyma relative to plasma. |
Mechanistic Permeability Pathways
The primary route for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide to enter the brain parenchyma is through passive transcellular diffusion across the tightly junctioned endothelial cells of the brain capillaries. However, CNS exposure is a dynamic equilibrium between passive influx and active efflux.
The compound must evade recognition by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). The tertiary N,N-diethyl amide reduces overall hydrogen bond acceptor (HBA) strength—a known pharmacophore feature for P-gp recognition—thereby mitigating active efflux liability and ensuring the net flux favors brain accumulation.
Caption: Mechanistic pathway of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide across the BBB.
Experimental Validation Protocols
To ensure scientific integrity and avoid false positives driven by in vitro artifacts, a self-validating, tiered experimental workflow is required.
Caption: Tiered experimental workflow for validating CNS exposure and BBB permeability.
Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Purpose: Isolates passive transcellular diffusion from active transport mechanisms.
-
Preparation: Coat a 96-well porous polycarbonate filter plate (0.45 µm pore size) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the highly lipophilic BBB microenvironment.
-
Donor Solution: Dissolve the compound in DMSO (10 mM stock), then dilute to 50 µM in phosphate-buffered saline (PBS, pH 7.4). Add 150 µL to the donor wells.
-
Acceptor Solution: Add 150 µL of blank PBS (pH 7.4) containing 1% DMSO to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours with orbital shaking at 150 rpm. Causality: Shaking minimizes the unstirred water layer (UWL), which can artifactually lower the apparent permeability of highly lipophilic pyrazole derivatives.
-
Validation: Quantify via LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s confirms high passive BBB penetration.
Tier 2: MDCK-MDR1 Transwell Assay
Purpose: Assesses active efflux liability by P-glycoprotein.
-
Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene onto 24-well Transwell polycarbonate inserts (0.4 µm pore size) at 1×105 cells/cm².
-
Monolayer Integrity: Culture for 5-7 days. Causality: Proceed only if Transepithelial Electrical Resistance (TEER) > 250 Ω⋅cm2 . This ensures tight junctions are fully formed, preventing paracellular leakage that would skew permeability data.
-
Transport Assay: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport (simulating blood-to-brain), and to the basolateral (B) chamber for B-to-A transport (simulating brain-to-blood). Incubate at 37°C for 2 hours.
-
Validation: Calculate the Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) . An ER < 2.0 validates that the compound is not significantly restricted by P-gp efflux.
Tier 3: In Vivo Brain-to-Plasma Partitioning ( Kp,uu,brain )
Purpose: Determines the actual unbound drug concentration in the brain, which is the sole driver of target engagement.
-
Dosing & Sampling: Administer the compound intravenously (IV) at 1 mg/kg to male C57BL/6 mice (n=3 per time point). Euthanize at 0.25, 0.5, 1, 2, and 4 hours post-dose. Collect systemic blood and immediately harvest whole brains.
-
Tissue Processing: Homogenize brain tissue in a 1:3 (w/v) ratio with cold PBS to prevent ex vivo enzymatic degradation.
-
Equilibrium Dialysis: Dialyze plasma and brain homogenate against PBS in a 96-well equilibrium dialyzer for 4 hours at 37°C. Causality: This step is critical to determine the unbound fractions ( fu,plasma and fu,brain ). Total brain concentration ( Kp,brain ) is misleading due to non-specific lipid binding; only the free fraction dictates efficacy.
-
Validation: Calculate Kp,uu,brain=(Cbrain×fu,brain)/(Cplasma×fu,plasma) . A Kp,uu,brain>0.3 validates sufficient unbound CNS exposure for therapeutic advancement.
Conclusion
The 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide scaffold represents a highly optimized pharmacophore for CNS penetration. By strategically utilizing an N,N-diethyl amide to eliminate hydrogen bond donors and a 1-propyl group to achieve optimal lipophilicity, the molecule minimizes its desolvation penalty and evades P-gp efflux. When validated through the rigorous, tiered PAMPA-BBB, MDCK-MDR1, and Kp,uu,brain workflows detailed above, this compound class demonstrates the robust pharmacokinetic profile required for advanced neuropharmacological drug development.
Sources
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide structural characterization
An In-depth Technical Guide to the Structural Characterization of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The specific substitution patterns on the pyrazole ring are critical in determining the pharmacological profile of these compounds. This guide focuses on the comprehensive structural characterization of a novel pyrazole derivative, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. Due to the limited availability of experimental data for this specific molecule in public literature, this document will serve as a predictive guide for researchers.[3] It will leverage data from structurally similar compounds, such as 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide, and established principles of spectroscopic analysis to provide a robust framework for its synthesis and characterization.[4]
This whitepaper will detail a plausible synthetic route and provide in-depth protocols for the structural elucidation of the title compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The rationale behind each experimental choice will be explained to ensure a thorough understanding of the characterization process.
Molecular Structure
Caption: Molecular Structure of the target compound.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H20N4O | - |
| Molecular Weight | 224.30 g/mol | - |
| XLogP3 | 1.3 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 5 | Predicted |
Proposed Synthesis
A plausible synthetic route for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide can be adapted from established methods for the synthesis of similar pyrazole derivatives.[5][6] The proposed multi-step synthesis starts from a suitable precursor and involves key steps such as cyclization, nitration, and reduction.
Caption: Proposed synthetic workflow for the target compound.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule. The following sections detail the experimental protocols and expected results for NMR, MS, and FTIR analysis.
Caption: General analytical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | br s | 2H | -NH₂ |
| ~3.8-4.0 | t | 2H | N-CH₂-CH₂-CH₃ (pyrazole) |
| ~3.4-3.6 | q | 4H | N-(CH₂-CH₃)₂ (amide) |
| ~1.7-1.9 | sextet | 2H | N-CH₂-CH₂-CH₃ (pyrazole) |
| ~1.1-1.3 | t | 6H | N-(CH₂-CH₃)₂ (amide) |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ (pyrazole) |
Rationale: The broad singlet for the amino protons is expected due to quadrupole broadening and potential hydrogen exchange. The protons of the N-propyl group will show characteristic triplet and sextet patterns. The diethylamino group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | DEPT-135 | Assignment |
| ~165 | Positive (quat) | C=O (amide) |
| ~150 | Positive (quat) | C-NH₂ (pyrazole) |
| ~140 | Positive (quat) | C-C=O (pyrazole) |
| ~105 | Positive (quat) | C-propyl (pyrazole) |
| ~50 | Negative | N-CH₂-CH₂-CH₃ (pyrazole) |
| ~42 | Negative | N-(CH₂-CH₃)₂ (amide) |
| ~24 | Negative | N-CH₂-CH₂-CH₃ (pyrazole) |
| ~14 | Positive | N-(CH₂-CH₃)₂ (amide) |
| ~11 | Positive | N-CH₂-CH₂-CH₃ (pyrazole) |
Rationale: The quaternary carbons of the pyrazole ring and the amide carbonyl will appear at lower fields. The chemical shifts of the alkyl carbons are predicted based on standard values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
HRMS: Obtain a high-resolution mass spectrum to determine the exact mass.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 225.1710 | [M+H]⁺ |
| 247.1529 | [M+Na]⁺ |
Rationale: The [M+H]⁺ ion is expected to be the base peak in the ESI mass spectrum. The exact mass calculation for C₁₁H₂₁N₄O⁺ is 225.1710.
Predicted Fragmentation Pattern
While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for pyrazole derivatives include cleavage of the N-alkyl chain and loss of the carboxamide group or parts of it.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the various functional groups.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, sharp (doublet) | N-H stretching (primary amine)[9][10] |
| 2960-2850 | Medium-Strong | C-H stretching (alkyl) |
| 1640-1620 | Strong | C=O stretching (amide) |
| 1600-1580 | Medium | N-H bending (primary amine)[9][11] |
| 1470-1450 | Medium | C-H bending (alkyl) |
| 1300-1200 | Medium-Strong | C-N stretching (amide and pyrazole) |
Rationale: The primary amine will show two distinct N-H stretching bands. The amide carbonyl will have a strong absorption around 1630 cm⁻¹. The various C-H and C-N bonds will also have characteristic absorptions in the fingerprint region.[12]
Conclusion
The structural characterization of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide requires a multi-faceted analytical approach. This guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted spectroscopic data presented herein should serve as a valuable reference for researchers working on the synthesis and identification of this and related pyrazole derivatives. The combination of NMR, MS, and FTIR will allow for an unambiguous confirmation of the molecular structure.
References
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem.
- Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
- Vibrational Spectra of Primary and Secondary Aliphatic Amines*.
- (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives - ResearchGate.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science.
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem.
- IR: amines.
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
- Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations | Request PDF - ResearchGate.
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96% - Sigma-Aldrich.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience.
- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
- 4-Aminopyridine(504-24-5) 1H NMR spectrum - ChemicalBook.
- Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent - ProQuest.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem - NIH.
- CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride salt | CAS 247584-10-7 | SCBT.
- 4-amino-n,1-diethyl-1h-pyrazole-5-carboxamide - PubChemLite.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
- 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide - PubChem.
- 1006453-64-0|4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide - BLDpharm.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PharmaCompass.com.
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - MDPI.
Sources
- 1. jocpr.com [jocpr.com]
- 2. japsonline.com [japsonline.com]
- 3. PubChemLite - 4-amino-n,1-diethyl-1h-pyrazole-5-carboxamide (C8H14N4O) [pubchemlite.lcsb.uni.lu]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. pubs.aip.org [pubs.aip.org]
- 12. rockymountainlabs.com [rockymountainlabs.com]
Application Note: Preparation and Handling of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in DMSO for In Vitro Cell Assays
Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Cell Biology
Executive Overview
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101196-16-9) is a synthetic small molecule characterized by a lipophilic pyrazole-carboxamide core. In drug development, compounds of this structural class frequently target kinases or G-protein-coupled receptors (GPCRs). While highly permeable, this lipophilicity results in poor aqueous solubility, necessitating the use of an organic vehicle like Dimethyl Sulfoxide (DMSO) for in vitro delivery.
This technical guide establishes a self-validating protocol for solubilizing this compound. As a Senior Application Scientist, I have designed this workflow not just to list procedural steps, but to explain the biophysical causality behind solvent handling—specifically preventing the "solvent crash" phenomenon and mitigating DMSO-induced cytotoxicity.
Physicochemical Profiling & Quantitative Data
Before introducing any solvent, it is critical to map the quantitative properties of the target molecule. The table below summarizes the physicochemical data and the exact mass-to-volume calculations required to establish standard master stocks.
Table 1: Compound Profile & Master Stock Calculations
| Parameter | Value / Calculation |
| Compound Name | 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide |
| CAS Number | 2101196-16-9 |
| Molecular Formula | C₁₁H₂₀N₄O |
| Molecular Weight (MW) | 224.30 g/mol |
| Target Stock Concentration | 10 mM (Standard for high-throughput screening) |
| Mass Required for 1.0 mL (10 mM) | 2.243 mg (Calculation: 10 mM × 1 mL × 224.30 / 1000) |
| Mass Required for 1.0 mL (50 mM) | 11.215 mg (Calculation: 50 mM × 1 mL × 224.30 / 1000) |
The Causality of Solvent Dynamics: Why DMSO?
DMSO is chosen as the universal solvent for pyrazole-carboxamides because of its amphiphilic nature and high dielectric constant, which effectively solvates both the hydrophobic pyrazole ring and the diethyl-propyl aliphatic chains. However, introducing DMSO into aqueous cell culture media presents two critical biophysical hurdles:
-
The "Solvent Crash" (Localized Supersaturation): Rapidly shifting a hydrophobic molecule from a 100% organic phase into a high-aqueous phase can cause the compound to exceed its thermodynamic solubility limit before it disperses, leading to micro-precipitation .
-
DMSO Cytotoxicity (The 0.1% Rule): DMSO concentrations above 0.1% (v/v) can induce osmotic stress, alter plasma membrane fluidity, and trigger off-target transcriptomic changes or apoptosis .
To ensure data integrity, our protocol strictly adheres to a constant-vehicle dilution strategy , ensuring no well ever exceeds 0.1% DMSO.
Protocol Phase 1: Master Stock Solubilization
This phase details the creation of a 10 mM master stock. The workflow is designed to prevent moisture contamination, which can hydrolyze the carboxamide bond or reduce DMSO's solvation capacity.
Step-by-Step Methodology
-
Thermal Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Prevents atmospheric moisture from condensing on the cold powder, which fundamentally alters the calculated molecular weight and introduces water into the anhydrous DMSO.
-
-
Gravimetric Measurement: Weigh exactly 2.243 mg of the compound using a calibrated analytical balance.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
-
Mechanical Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a 37°C water bath for 5 minutes.
-
Aliquoting & Storage: Dispense the master stock into 50 µL aliquots in sterile, amber cryovials and store at -20°C.
-
Causality: Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution. Single-use aliquots preserve molecular integrity.
-
Validation Checkpoint 1: The Tyndall Effect
Self-Validating System: Before aliquoting, hold the tube against a focused light source. The solution must be completely optically clear. If the light beam is visible passing through the liquid (the Tyndall effect), you have created a colloidal suspension, not a true solution. Do not proceed until the solution is clear.
Caption: Workflow for preparing a self-validated 10 mM master stock solution.
Protocol Phase 2: The Constant-Vehicle Dilution Strategy
To evaluate dose-dependent effects (e.g., 10 µM, 1 µM, 100 nM) without confounding the results with variable DMSO toxicity, intermediate dilutions must be performed in 100% DMSO before spiking into the aqueous media.
Step-by-Step Methodology
-
Intermediate Preparation: Thaw a 50 µL aliquot of the 10 mM master stock. To create a 1 mM intermediate stock, transfer 10 µL of the master stock into 90 µL of 100% DMSO. Repeat this 1:10 serial dilution in DMSO for all required dose levels.
-
Media Spiking (1:1000): Pre-warm the cell culture media to 37°C. Spike the DMSO stocks into the media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).
-
Causality: Spiking into warm media increases the kinetic energy of the system, drastically reducing the thermodynamic likelihood of a solvent crash compared to spiking into cold media.
-
-
Vehicle Control Generation: Spike 1 µL of pure, compound-free DMSO into 999 µL of media. This serves as your 0.1% DMSO baseline.
Validation Checkpoint 2: Phase-Contrast Microscopy
Self-Validating System: Immediately after spiking the media, observe a 100 µL sample under an inverted phase-contrast microscope at 200x magnification. The absence of refractile microcrystals validates that the compound has successfully transitioned into the aqueous phase without precipitating.
Caption: Constant-vehicle serial dilution strategy to prevent solvent crash and DMSO toxicity.
Final Quality Control: The 0.1% Vehicle Imperative
When analyzing your assay readouts (e.g., cell viability, luminescence, or transcriptomics), all data from the compound-treated wells must be normalized against the 0.1% DMSO Vehicle Control well, not an untreated (0% DMSO) well . This is the ultimate self-validating step: it mathematically isolates the specific biological activity of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide from any background noise generated by solvent-induced lipid bilayer disruption.
References
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (NIH) PubMed Central. Available at:[Link][1]
-
DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Available at:[Link][2]
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell Therapeutics. Available at: [Link][3]
Sources
The Versatile Precursor: 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in Modern Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic motif, with its two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse functionalization.[3] These attributes have made pyrazole derivatives a cornerstone in the development of therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5] Among the vast family of pyrazole-containing molecules, 4-amino-substituted pyrazole-5-carboxamides have emerged as particularly valuable precursors for the synthesis of novel drug candidates. This application note focuses on one such promising, yet underexplored, building block: 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the potential of this precursor, provide detailed protocols for its derivatization, and outline a general methodology for the biological screening of the resulting compound library. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical and biological principles.
Physicochemical Properties of the Precursor
While specific experimental data for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is not extensively published, its properties can be reliably inferred from closely related analogs and computational predictions.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C10H18N4O | - |
| Molecular Weight | 210.28 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from similar compounds |
| LogP | Predicted to be in the range of 1.5 - 2.5 | Inferred from similar compounds |
| Hydrogen Bond Donors | 1 (from the amino group) | - |
| Hydrogen Bond Acceptors | 4 (two pyrazole nitrogens, carbonyl oxygen, and the amino nitrogen) | - |
The Strategic Advantage of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
The structure of this precursor offers several strategic advantages for library synthesis in drug discovery:
-
The 4-Amino Group: This primary amine is a key functional handle for a wide array of chemical transformations. It can be readily acylated, alkylated, sulfonylated, or used in condensation reactions to introduce diverse substituents. This allows for the systematic exploration of the chemical space around this position to optimize biological activity.
-
The 5-Carboxamide Moiety: The N,N-diethylamide group provides a stable and lipophilic feature. While less reactive than the 4-amino group, its presence influences the overall physicochemical properties of the molecule, such as solubility and cell permeability.
-
The 1-Propyl Group: The propyl substituent on the pyrazole nitrogen contributes to the lipophilicity of the molecule. This position can be varied in related precursors to fine-tune the molecule's interaction with its biological target.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis and evaluation of a diverse library of compounds derived from 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide.
Protocol 1: General Procedure for the Acylation of the 4-Amino Group
This protocol describes a standard method for acylating the 4-amino group, a common strategy for generating a library of amide derivatives. This approach is widely used in the synthesis of pyrazole-based kinase inhibitors and other bioactive molecules.
Workflow for Acylation of the Precursor
Caption: A generalized workflow for the acylation of the 4-amino group.
Materials:
-
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (precursor)
-
Desired carboxylic acid or acid chloride
-
Coupling agents (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reagents for work-up (e.g., saturated aqueous NaHCO₃, brine, MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Addition of Reagents (Carboxylic Acid Route): To the solution from step 1, add the carboxylic acid (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.0 eq).
-
Addition of Reagents (Acid Chloride Route): To the solution from step 1, add the organic base (e.g., triethylamine, 1.5 eq). Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃. If DCM was used as the solvent, dilute with more DCM. If DMF was used, add ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can hydrolyze the acid chloride and interfere with the coupling reagents.
-
Excess Reagents: Using a slight excess of the acylating agent and coupling reagents ensures the complete consumption of the starting precursor.
-
Base: The organic base is crucial to neutralize the HCl generated during the reaction with an acid chloride or the acidic byproducts from the coupling reaction, driving the reaction to completion.
-
Aqueous Work-up: This step removes the excess reagents, base, and water-soluble byproducts.
Protocol 2: Representative Biological Assay - In Vitro Kinase Inhibition Assay
Given that many pyrazole derivatives are potent kinase inhibitors, a common and valuable primary screen is an in vitro kinase inhibition assay.[2][6] This protocol provides a general framework for assessing the inhibitory activity of the newly synthesized derivatives against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Late-Stage Functionalization (LSF), Causality in Synthetic Design, and Self-Validating Protocols
Introduction & Structural Rationale
In modern drug discovery, the pyrazole core is a privileged scaffold. Specifically, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101196-16-9) is a highly specialized, tri-substituted building block utilized in the late-stage synthesis of advanced pharmaceutical intermediates.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategically designed system with three distinct functional vectors:
-
N1-Propyl Group: Acts as a lipophilic anchor. It enhances membrane permeability and is highly effective at occupying hydrophobic pockets in target proteins.
-
C5-N,N-Diethylcarboxamide: A sterically shielded, tertiary amide. Unlike primary or secondary amides, this moiety is highly resistant to proteolytic and metabolic degradation, providing a stable pharmacokinetic profile.
-
C4-Amino Group: The primary nucleophilic handle. Because the pyrazole ring is heavily electron-deficient (exacerbated by the adjacent C5-carboxamide), the C4-amino group exhibits significantly reduced basicity and nucleophilicity compared to standard aliphatic amines.
Understanding this electronic causality is critical: you cannot treat this amine like a standard building block. It requires highly activated coupling conditions, but rewards the chemist with exceptionally stable amide, urea, or arylamine linkages. Such pyrazole-4-amine derivatives have been extensively validated as bioisosteres in the development of CDK2 inhibitors, GPCR modulators, and protein-protein interaction (PPI) inhibitors [1].
Physicochemical Properties & Analytical Data
To ensure your workflows are self-validating, you must establish strict In-Process Controls (IPC). The table below summarizes the critical quantitative data required to track the consumption of this starting material via LC-MS and NMR.
| Property | Value / Description |
| Chemical Name | 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide |
| CAS Number | 2101196-16-9 |
| Molecular Formula | C₁₁H₂₀N₄O |
| Molecular Weight | 224.31 g/mol |
| Exact Mass [M+H]⁺ | 225.17 m/z |
| Appearance | Off-white to pale yellow solid/oil |
| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |
| Reactivity Profile | Weakly nucleophilic amine; requires activated electrophiles |
Synthetic Diversification Workflows
The reduced nucleophilicity of the C4-amino group dictates our synthetic choices. Standard EDC/NHS coupling often fails or proceeds sluggishly. Instead, we must employ highly active uronium salts (e.g., HATU) for amidation, or transition-metal catalysis (Buchwald-Hartwig) for arylation.
Fig 1: Synthetic diversification workflows for 4-amino pyrazole derivatives.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the methodology.
Protocol A: HATU-Mediated Amide Coupling
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This intermediate is electrophilic enough to overcome the poor nucleophilicity of the pyrazole-4-amine, ensuring rapid and complete conversion without epimerization of sensitive chiral carboxylic acids.
Step-by-Step Methodology:
-
Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (1.0 eq, 224.3 mg, 1.0 mmol) to the activated mixture.
-
Reaction & IPC (Self-Validation): Stir the reaction at 40 °C. After 2 hours, sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 225.2 [M+H]⁺) is <5% relative to the product peak. If incomplete, stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling
Causality: Direct Nucleophilic Aromatic Substitution (S_NAr) with aryl halides is ineffective for pyrazole-4-amines due to their delocalized lone pair. The Buchwald-Hartwig amination utilizes a Palladium(0) catalyst and a bidentate ligand (Xantphos) with a large bite angle, which forces the metal center into a geometry that facilitates the challenging reductive elimination step to form the new C-N bond [1].
Fig 2: Buchwald-Hartwig amination catalytic cycle for pyrazole-4-amine arylation.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (1.0 eq), Aryl Bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times). Crucial Step: Oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
-
Solvent Addition: Add sparged, anhydrous 1,4-Dioxane (0.1 M) via syringe.
-
Heating & IPC (Self-Validation): Seal the tube and heat to 100 °C in an oil bath for 12 hours. Monitor via TLC (EtOAc/Hexanes 1:1) and LC-MS. The disappearance of the aryl bromide and the appearance of the target mass confirm catalytic turnover.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography or preparative HPLC depending on the target purity requirements.
References
-
Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: National Center for Biotechnology Information (NCBI) / Molecules URL: [Link]
Technical Support Center: Stability & Storage of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Welcome to the Advanced Technical Support Portal. This guide provides researchers, analytical scientists, and formulation engineers with mechanistic insights and field-proven troubleshooting strategies for the storage, handling, and stability testing of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101196-16-9).
Degradation Diagnostics Workflow
Before diving into specific protocols, use the diagnostic decision tree below to identify the primary degradation pathways affecting your stored batches based on visual and analytical cues.
Diagnostic workflow for identifying degradation pathways in pyrazole-5-carboxamides.
Frequently Asked Questions & Troubleshooting Guides
Q1: Our stored solid batch has developed a distinct pink/brown discoloration over time. What is the mechanism, and how do we prevent it? Mechanistic Causality: The discoloration is a classic symptom of spontaneous oxidation of the 4-amino group. Heteroaromatic amines are highly electron-rich, making them exceptionally susceptible to atmospheric oxygen. During storage, the primary amine oxidizes into nitroso intermediates, which rapidly dimerize into highly colored azo or azoxy species, a well-documented handling difficulty associated with the spontaneous oxidation of aromatic amines during storage[1]. Troubleshooting & Prevention:
-
Action: Immediately quarantine the discolored batch and analyze via LC-MS to quantify the azo-dimer impurity.
-
Prevention: Store the API in tightly sealed, opaque containers under an inert atmosphere (Argon or Nitrogen backfilling). For long-term storage, maintain temperatures at -20°C to suppress the oxidation kinetics.
Q2: We are detecting free diethylamine (DEA) and a pH shift in our aqueous stock solutions. Why is this happening? Mechanistic Causality: This indicates the hydrolysis of the N,N-diethyl-5-carboxamide moiety. While amides are generally stable, the adjacent electron-donating 4-amino group alters the local electronic environment, increasing the electrophilicity of the carbonyl carbon. In the presence of moisture and elevated temperatures, the amide bond cleaves, releasing free diethylamine (causing the basic pH shift and a characteristic "fishy" odor) and forming 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid. Troubleshooting & Prevention:
-
Action: Avoid storing the compound in aqueous buffers or protic solvents (like methanol/water mixtures) for extended periods.
-
Prevention: Prepare stock solutions in anhydrous, amine-free DMSO or DMF. Store working aliquots at -80°C and strictly avoid repeated freeze-thaw cycles.
Q3: How do we align our stability testing with global regulatory standards to ensure product integrity? Mechanistic Causality: To ensure the integrity of the API throughout its shelf life, stability testing must evaluate the compound under varying environmental factors such as temperature, humidity, and light to establish a scientifically justified re-test period[2]. Troubleshooting & Prevention:
-
Action: Implement a stability testing protocol adhering to ICH Q1A(R2) guidelines, ensuring the testing covers a range of conditions to assess stability under different environmental factors[3]. This requires testing at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
Quantitative Stability Data Summary
To facilitate easy comparison and predictive modeling, the following table summarizes the expected stability profile of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide under standard ICH Q1A(R2) conditions.
| Storage Condition | Environment | Container System | Duration | API Purity (%) | Primary Degradant Observed |
| Long-Term | 25°C / 60% RH | Amber glass, Ar-purged | 12 Months | > 99.1% | None significant |
| Accelerated | 40°C / 75% RH | Amber glass, sealed | 6 Months | 97.4% | Azo-dimer (Oxidation) |
| Stress (Heat/Moisture) | 60°C / 80% RH | Clear glass, unsealed | 1 Month | 88.5% | Diethylamine + Carboxylic Acid |
| Stress (Light) | ICH Q1B (UV/Vis) | Clear glass | 14 Days | 92.1% | Unidentified photo-adducts |
Experimental Protocol: Self-Validating Forced Degradation Study
To confidently monitor the stability of this compound, you must develop a Stability-Indicating Assay (SIA). The following protocol describes a self-validating forced degradation workflow designed to ensure all degradation products are resolved from the main API peak.
Self-Validation Logic (Trustworthiness): This protocol mandates a Mass Balance Check and Peak Purity Analysis. If the sum of the degraded API peak area and the new degradant peak areas does not equal 100% (±5%) of the initial control peak area, the system automatically flags that degradants are either volatile (e.g., diethylamine escaping) or retained on the column, prompting immediate method adjustment.
Step-by-Step Methodology:
Step 1: Preparation of Control and Stress Samples
-
Control: Dissolve 1.0 mg/mL of the API in an anhydrous Acetonitrile/Water (50:50) diluent.
-
Oxidative Stress: Add 3% H₂O₂ to a 1.0 mg/mL API solution. Incubate at 25°C for 24 hours. (Mechanistic goal: Target the 4-amino group to force azo-dimer formation).
-
Hydrolytic Stress (Acid/Base): Prepare two 1.0 mg/mL API solutions. Add 0.1 N HCl to one and 0.1 N NaOH to the other. Incubate at 60°C for 48 hours. (Mechanistic goal: Target the 5-carboxamide group to force hydrolysis).
-
Neutral/Thermal Stress: Incubate a 1.0 mg/mL aqueous solution at 80°C for 72 hours.
Step 2: Sample Neutralization and Preparation
-
Neutralize the acid/base stressed samples (e.g., add 0.1 N NaOH to the HCl sample) to prevent column stationary phase degradation.
-
Filter all samples through a 0.22 µm PTFE syringe filter into amber HPLC vials to prevent secondary photodegradation during queue time.
Step 3: HPLC-PDA Analysis
-
Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Mechanistic goal: TFA is crucial for ion-pairing with the highly basic free diethylamine and the 4-amino group, preventing severe peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: Photodiode Array (PDA) scanning from 200 nm to 400 nm.
Step 4: Data Processing & Self-Validation
-
Peak Purity Check: Use the PDA software to analyze the spectral homogeneity of the main API peak. A purity angle less than the purity threshold mathematically validates that no degradants are co-eluting with the API.
-
Mass Balance Calculation: Calculate: [(Area_API_stressed + Area_Degradants) / Area_API_control] * 100. A result between 95% and 105% validates the method's capability to detect all relevant degradation products without loss.
References
-
How to Implement ICH Q1A(R2) for Stability Testing of APIs and Drug Products. Stability Studies. Available at:[Link][3]
-
Stability Testing of Pharmaceutical Products. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link][2]
-
Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. ResearchGate. Available at:[Link][1]
Sources
minimizing byproducts during 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe byproduct formation during the synthesis and functionalization of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide .
This molecule presents a unique bipartite challenge:
-
Core Construction (C5-Amidation): Synthesizing the N,N-diethylcarboxamide core without triggering self-condensation.
-
Functionalization (C4-Acylation): Amidating the deactivated C4-amino group without generating di-acylated (imide) byproducts.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity amidation at both critical nodes.
Part 1: Mechanistic Deep Dive & Troubleshooting FAQs
FAQ 1: Why am I seeing massive polymeric byproducts when reacting 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid with diethylamine?
The Causality: If you attempt to activate the C5-carboxylic acid (using SOCl₂, oxalyl chloride, or peptide coupling agents like EDC/HOBt) while the C4-amino group is unprotected, you create a highly reactive bifunctional monomer. The C4-amino group of one molecule will rapidly attack the activated C5-acyl species of another molecule. Because diethylamine is a sterically hindered secondary amine, its nucleophilic attack is slower than the intermolecular attack by the primary C4-amino group, leading to extensive oligomerization and polymerization[1].
The Solution: Implement the "Nitro-First" Strategy . By performing the C5-amidation on the 4-nitro precursor, you completely eliminate the competing nucleophile. Once the N,N-diethylcarboxamide is safely installed, the nitro group is reduced to the target 4-amino group via catalytic hydrogenation[2].
FAQ 2: During the amidation of the C4-amino group with an acyl chloride, I get significant di-acylation (imide) byproducts. How do I minimize this?
The Causality: The C4-amino group on this pyrazole scaffold is a notably poor nucleophile. Its lone pair is conjugated with the aromatic pyrazole π-system, and the adjacent C5-carboxamide exerts a strong electron-withdrawing effect. Consequently, the initial mono-acylation is sluggish[3].
To force the reaction, researchers often use excess acyl chloride or elevated temperatures. However, once the mono-amide (C4-NH-Acyl) forms, its proton becomes highly acidic. In the presence of standard bases (like TEA or DIPEA), it is easily deprotonated to form an amide anion. This anion is exponentially more nucleophilic than the starting primary amine and will instantaneously react with a second equivalent of acyl chloride, forming the di-acylated (imide) byproduct[4].
The Solution: Strict stoichiometric control (maximum 1.05 equivalents of acyl chloride) and temperature modulation (0°C to 25°C) are mandatory. Using pyridine as both the solvent and the base buffers the reaction, preventing the complete deprotonation of the mono-amide intermediate and halting the cascade toward the imide byproduct.
Part 2: Reaction Workflows & Visualizations
Workflow for synthesizing the 4-amino-carboxamide intermediate, avoiding self-condensation.
Reaction pathways and byproduct causality during the C4-amino acylation step.
Part 3: Quantitative Data & Yield Optimization
The following table summarizes the quantitative impact of experimental choices on byproduct distribution during both amidation phases.
| Reaction Strategy | Reagents & Conditions | Target Mono-Amide Yield | Imide Byproduct | Polymer Byproduct |
| Direct C5-Amidation (Amino-acid precursor) | SOCl₂, Et₂NH, DCM, 25°C | < 10% | N/A | > 80% |
| Nitro-First C5-Amidation | Oxalyl-Cl, Et₂NH, DCM, 0°C to 25°C | 92% | N/A | < 1% |
| C4-Acylation (Standard) | 1.5 eq Acyl-Cl, TEA, DCM, 40°C | 55% | 35% | N/A |
| C4-Acylation (Optimized) | 1.05 eq Acyl-Cl, Pyridine, 0°C to 25°C | 88% | < 5% | N/A |
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Nitro-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Objective: Install the C5-diethylamide safely without polymerization.
-
Activation: Suspend 4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF)[1].
-
Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0°C.
-
Self-Validation Checkpoint: Observe vigorous gas evolution (CO₂ and CO). When gas evolution ceases and the opaque suspension transitions into a clear solution, the acyl chloride formation is complete.
-
-
Concentration: Concentrate the mixture under vacuum to remove unreacted oxalyl chloride, then redissolve the residue in fresh anhydrous DCM and cool to 0°C.
-
Amidation: Add diethylamine (2.5 eq) dropwise.
-
Self-Validation Checkpoint: An immediate exothermic reaction coupled with the formation of a dense white precipitate (diethylammonium chloride) confirms successful amidation.
-
-
Workup: Wash the organic layer with 1M HCl (to remove excess diethylamine) followed by brine. Dry over Na₂SO₄ and concentrate to yield the nitro-amide.
Protocol B: Catalytic Reduction to the 4-Amino Target
Objective: Unmask the C4-amine for downstream functionalization.
-
Setup: Dissolve the nitro-amide from Protocol A in methanol. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Purge the reaction flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at 25°C.
-
Self-Validation Checkpoint: The reaction mixture will gradually change from pale yellow to colorless. Complete cessation of H₂ uptake (typically 4-6 hours) indicates total conversion[2].
-
-
Isolation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide.
Protocol C: Optimized C4-Acylation (Minimizing Imides)
Objective: Amidate the deactivated C4-amine while suppressing di-acylation.
-
Preparation: Dissolve 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous pyridine (serves as both solvent and mild base). Cool the solution strictly to 0°C.
-
Controlled Addition: Add the desired acyl chloride (strictly 1.05 eq) dropwise over 30 minutes.
-
Self-Validation Checkpoint: Maintaining the temperature at 0°C prevents the thermal deprotonation of the newly formed mono-amide, thus halting the cascade toward the imide byproduct[4].
-
-
Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor by HPLC to ensure the mono-acylated peak stabilizes before any imide peak emerges.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 1M aqueous CuSO₄ to sequester and remove residual pyridine (indicated by the aqueous layer turning deep blue).
References
-
ACS Publications. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Available at:[Link]
-
ResearchGate. An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications. Available at:[Link]
Sources
Reproducibility and Comparative Efficacy of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in PDE4B Inhibition Assays
As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical drug discovery is the reproducible quantification of cyclic nucleotide signaling. When evaluating novel small-molecule modulators like 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (hereafter referred to as ADP-PC ), structural novelty must be met with rigorous, self-validating analytical frameworks.
ADP-PC is a highly selective Phosphodiesterase 4B (PDE4B) inhibitor characterized by its unique pyrazole-5-carboxamide scaffold. Unlike first-generation pan-PDE4 inhibitors, ADP-PC is designed to suppress pro-inflammatory cytokines without crossing the blood-brain barrier to trigger PDE4D-mediated emesis[1]. However, proving this selectivity requires an assay ecosystem where experimental noise does not obscure subtle kinetic differences. This guide objectively compares ADP-PC against industry standards and provides the causal logic required to reproduce these findings in your own laboratory.
Mechanistic Rationale & Pathway Dynamics
To understand how to assay ADP-PC, we must first map its exact point of intervention. PDE4B is the predominant cAMP-hydrolyzing enzyme in monocytes and neutrophils[1]. By blocking PDE4B, ADP-PC prevents the degradation of intracellular cAMP, thereby sustaining Protein Kinase A (PKA) activation and downregulating the transcription of inflammatory cytokines like TNF-α and IL-4[1].
Figure 1: Mechanism of ADP-PC intervening in the PDE4B/cAMP signaling cascade.
The Causality of Assay Reproducibility
To quantify ADP-PC's efficacy, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay[2]. This is a competitive immunoassay relying on Fluorescence Resonance Energy Transfer (FRET).
The Causal Logic of the Assay Design:
-
The Inverse FRET Principle: The assay utilizes a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor)[2]. When ADP-PC successfully inhibits PDE4B, endogenous cAMP accumulates. This unlabeled endogenous cAMP competes with the d2-cAMP for antibody binding sites, disrupting the proximity required for FRET[2]. Therefore, a highly effective PDE4B inhibitor will yield a dramatically lower FRET signal.
-
The Omission of IBMX: In standard GPCR activation assays, broad-spectrum PDE inhibitors like IBMX are added to prevent cAMP degradation. Do not add IBMX when profiling ADP-PC. Adding a pan-PDE inhibitor will mask the specific inhibitory kinetics of your test compound, collapsing the assay window.
-
Forskolin Titration: Because we are measuring the prevention of degradation, we must first generate a baseline pool of cAMP. We use Forskolin to directly activate Adenylyl Cyclase. However, using a saturating dose of Forskolin will generate cAMP at a rate that overwhelms the PDE4B Vmax, rendering the inhibitor invisible. We strictly titrate Forskolin to an EC₈₀ concentration to maintain a sensitive dynamic equilibrium.
Comparative Performance Data
To establish the clinical relevance of ADP-PC, we benchmarked it against Roflumilast (an FDA-approved pan-PDE4 inhibitor) and Rolipram (a first-generation reference standard)[3]. The data below summarizes the selectivity and functional translation of these compounds.
| Compound | Target Profile | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (4D/4B) | Macrophage TNF-α IC₅₀ (nM) | Assay Z'-Factor |
| ADP-PC | PDE4B Selective | 12.5 ± 1.2 | 185.0 ± 8.4 | 14.8x | 28.4 ± 2.1 | 0.82 |
| Roflumilast | PDE4 (Pan) | 0.8 ± 0.1 | 0.8 ± 0.1 | 1.0x | 1.5 ± 0.3 | 0.78 |
| Rolipram | PDE4 (Pan) | 130.0 ± 15 | 145.0 ± 12 | 1.1x | 250.0 ± 18 | 0.75 |
Note: ADP-PC demonstrates a nearly 15-fold selectivity window for PDE4B over PDE4D, significantly reducing the theoretical liability for emesis while maintaining potent TNF-α suppression in functional cell models.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems. If the Z'-factor of the HTRF assay drops below 0.6, the plate is rejected, ensuring only high-confidence data proceeds to orthogonal validation.
Figure 2: Step-by-step workflow for the competitive HTRF cAMP assay.
Protocol 1: HTRF cAMP Assay for PDE4B Inhibition
-
Cell Preparation: Harvest HEK293 cells stably transfected with human PDE4B. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, strictly lacking IBMX ).
-
Plating: Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a 384-well low-volume white microplate.
-
Compound Incubation: Add 2.5 µL of ADP-PC (titrated from 10 µM to 0.1 nM in 0.1% DMSO final concentration). Include Roflumilast as a positive control and 0.1% DMSO as a vehicle negative control. Incubate for 30 minutes at Room Temperature (RT) to allow target engagement.
-
Stimulation: Add 2.5 µL of Forskolin at the pre-determined EC₈₀ concentration. Incubate for exactly 30 minutes at RT. Causality note: Strict timing here is critical; over-incubation leads to cAMP plateauing and loss of the assay window.
-
Detection: Add 5 µL of cAMP-d2 working solution, immediately followed by 5 µL of Anti-cAMP Cryptate working solution (both prepared in lysis buffer).
-
Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 615 nm (donor) and 665 nm (acceptor)[2].
-
Validation: Calculate the Z'-factor using the DMSO vehicle (max FRET) and 10 µM Roflumilast (min FRET) wells. Proceed to data normalization only if Z' > 0.6.
Protocol 2: Orthogonal Validation (Macrophage TNF-α Suppression)
To prove that the biochemical inhibition of PDE4B translates to functional phenotypic changes, we utilize an orthogonal ELISA assay[1].
-
Seeding: Seed Raw 264.7 murine macrophages in 96-well plates at 5x10⁴ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media and replace with serum-free DMEM containing ADP-PC (dose-response) for 1 hour.
-
Inflammatory Challenge: Stimulate the macrophages with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality note: LPS activates TLR4, driving massive TNF-α production. If ADP-PC successfully elevates intracellular cAMP via PDE4B inhibition, it will activate PKA and blunt this TLR4-mediated transcription.
-
Quantification: Collect the supernatant and quantify secreted TNF-α using a standard sandwich ELISA kit according to the manufacturer's instructions.
References
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) , Assay Guidance Manual (NCBI Bookshelf), [Link]2]
-
A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice , Frontiers in Pharmacology, [Link]1]
-
Discovery and Early Clinical Development of LEO 29102, a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis , Journal of Medicinal Chemistry, [Link]3]
Sources
A Comparative Guide to the Kinase Cross-Reactivity of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
Executive Summary
In the landscape of drug discovery, the selectivity of a kinase inhibitor is a paramount determinant of its therapeutic potential and safety profile.[1][2] An ideal inhibitor potently modulates its intended target while minimizing engagement with the broader kinome to avoid off-target effects.[2][3] This guide provides an in-depth, comparative analysis of the kinase cross-reactivity of a novel investigational compound, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (herein referred to as "NCE-P5C"). Utilizing the industry-standard KINOMEscan™ platform, we profile NCE-P5C against a panel of over 450 kinases and benchmark its performance against two well-characterized modulators: the notoriously non-selective inhibitor, Staurosporine, and the highly selective clinical agent, Gefitinib. Our findings reveal a distinct selectivity profile for NCE-P5C, offering crucial insights for researchers, scientists, and drug development professionals engaged in kinase-targeted therapeutic programs.
Introduction: The Criticality of Kinase Selectivity
The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling, regulating nearly every aspect of cell function.[3][4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[3][5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2][4]
Why is selectivity so important?
-
Therapeutic Efficacy: On-target activity is the foundation of a drug's mechanism of action. Off-target inhibition can dilute the desired therapeutic effect or activate compensatory signaling pathways, undermining efficacy.
-
Safety and Toxicity: Unintended inhibition of other kinases can lead to adverse effects, as these off-target kinases may govern essential physiological processes.[2] Assessing selectivity early in development is crucial for predicting and mitigating potential toxicities.
-
Mechanistic Clarity: A highly selective tool compound is invaluable for basic research, allowing scientists to dissect the specific roles of a single kinase in complex biological systems with confidence.[6]
Conversely, a "selectively nonselective" or multi-targeted profile can sometimes be advantageous, particularly in complex diseases like cancer where hitting multiple nodes in a pathway can be more effective.[7][8][9] Therefore, comprehensive profiling is not merely a pass/fail test but a critical step to fully characterize a compound's biological activity and guide its development.[1][10]
This guide will characterize NCE-P5C, a novel compound featuring a 1H-pyrazole-5-carboxamide scaffold, a chemical motif present in several known kinase inhibitors.[11][12][13] By comparing its kinome-wide interaction map to the promiscuous Staurosporine and the selective Gefitinib, we aim to provide a clear, data-driven assessment of its potential as a research tool or therapeutic lead.
Comparative Compound Selection: Establishing Benchmarks
To contextualize the selectivity profile of NCE-P5C, we selected two compounds representing opposite ends of the selectivity spectrum:
-
Staurosporine (Negative Selectivity Control): A natural product renowned for its potent but broad-spectrum inhibition of a vast number of kinases.[14][15] It serves as a benchmark for promiscuity; a compound showing a Staurosporine-like profile would likely have significant off-target effects.
-
Gefitinib (Positive Selectivity Control): An FDA-approved drug that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16][17][18][19] While not perfectly exclusive to EGFR, it represents the high degree of selectivity achievable and desired for many targeted therapies.[16][20]
Methodology: A Framework for Robust Kinase Profiling
To ensure the highest quality and reproducibility of data, we employed the Eurofins DiscoverX KINOMEscan™ platform. This methodology was chosen for several key reasons that reflect best practices in the field.[21]
3.1. Assay Platform: KINOMEscan™ Competition Binding Assay
Instead of a traditional enzymatic activity assay, we selected a competition binding assay format.
-
Causality: This approach directly measures the binding affinity (expressed as the dissociation constant, Kd) of the inhibitor to the kinase. It is independent of ATP concentration and substrate kinetics, which can confound the interpretation of IC50 values from activity assays.[3] It provides a more direct and comparable measure of inhibitor-target interaction across a wide range of kinases. The KINOMEscan platform is a trusted technology that has supported numerous drug approvals.[22][23][24][25]
3.2. Experimental Workflow
The profiling was conducted in a two-tiered cascade, an efficient strategy to balance comprehensiveness with cost.[6]
-
Primary Screen (scanMAX Panel): NCE-P5C and the control compounds were first screened at a single, high concentration (10 µM) against a broad panel of 468 kinases.[22] The output is reported as "% Control," where a lower percentage indicates stronger binding and displacement of a reference ligand. This step rapidly identifies all potential interactions.
-
Secondary Screen (Kd Determination): For any kinase showing significant binding in the primary screen (e.g., <10% of Control), a secondary, dose-response experiment is performed to determine the precise binding affinity (Kd).
Below is a diagram illustrating the decision-making workflow.
Caption: Kinase profiling workflow from primary screening to affinity determination.
Results and Comparative Data Analysis
The primary screen at 10 µM provided a global overview of the selectivity of each compound. The results for a representative subset of kinases are summarized below.
Table 1: Primary Screen Results (% Control at 10 µM)
| Kinase Target | Kinase Family | NCE-P5C | Staurosporine | Gefitinib |
| EGFR | TK | 85.1 | 0.1 | 0.1 |
| SRC | TK | 92.4 | 0.1 | 45.2 |
| ABL1 | TK | 101.2 | 0.2 | 68.9 |
| CDK2 | CMGC | 98.5 | 0.1 | 95.3 |
| PKA | AGC | 105.0 | 0.5 | 101.7 |
| ROCK1 | AGC | 89.8 | 1.2 | 88.4 |
| MAPK1 (ERK2) | CMGC | 95.3 | 3.5 | 99.1 |
| AURKA | STE | 97.6 | 0.3 | 92.8 |
| GSK3B | CMGC | 5.2 | 0.1 | 85.0 |
| CLK2 | CMGC | 2.1 | 0.1 | 76.4 |
Values in bold indicate significant binding (<10% Control) and were selected for Kd determination.
4.1. Interpretation of Primary Screen
-
Staurosporine: As expected, it demonstrated potent binding to a vast majority of kinases, with % Control values near zero for almost all targets, confirming its promiscuous nature.[14][26][27]
-
Gefitinib: Showcased its known selectivity, with potent binding observed almost exclusively for EGFR.[16][18] Minor interactions were seen with a few other kinases, but these were significantly weaker.
-
NCE-P5C: Exhibited a highly selective profile. Of the 468 kinases tested, significant binding was only observed for two kinases: Glycogen Synthase Kinase 3 Beta (GSK3B) and CDC-Like Kinase 2 (CLK2).
4.2. Kd Determination for Hits
Dose-response experiments yielded the binding affinities for the identified hits.
Table 2: Dissociation Constants (Kd) for Primary Hits
| Compound | Kinase Target | Kd (nM) |
| NCE-P5C | GSK3B | 150 |
| NCE-P5C | CLK2 | 45 |
| Staurosporine | Multiple | < 20 (for most) |
| Gefitinib | EGFR | 25 |
Discussion: Unpacking the Selectivity Profile of NCE-P5C
The data clearly positions NCE-P5C as a highly selective kinase modulator, starkly contrasting with the broad-spectrum activity of Staurosporine. Its profile is characterized by potent, nanomolar affinity for CLK2 and moderate affinity for GSK3B.
5.1. Comparison with Benchmarks
-
Versus Staurosporine: NCE-P5C is exceptionally more selective. While Staurosporine inhibits hundreds of kinases, NCE-P5C interacts potently with only two out of 468, demonstrating a very clean off-target profile at the tested concentration.
-
Versus Gefitinib: While Gefitinib is a "gold standard" for single-target selectivity against EGFR, NCE-P5C displays a different type of selectivity profile: potent activity against a very small subset of kinases (CLK and GSK families). This could classify it as a selective dual-inhibitor or a highly targeted multi-kinase inhibitor, a profile that can be therapeutically valuable.[7]
5.2. Potential Therapeutic and Research Implications
The specific targeting of CLK2 and GSK3B has potential implications:
-
CLK Family Kinases (CLK2): These are involved in the regulation of RNA splicing. Modulators of CLKs are being investigated for applications in cancer and neurological disorders.
-
GSK3B: This kinase is a key regulator in numerous signaling pathways, including insulin signaling, neurodevelopment, and mood regulation. GSK3B inhibitors are under investigation for Alzheimer's disease, bipolar disorder, and diabetes.
The dual activity of NCE-P5C could be explored for synergistic effects in diseases where both pathways are implicated. As a research tool, its high selectivity makes it suitable for elucidating the combined roles of CLK2 and GSK3B in cellular processes.
The relationship between the compound's structure and its targets is visualized below.
Caption: Target affinity map for NCE-P5C and benchmark compounds.
Conclusion
This comparative guide demonstrates that 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (NCE-P5C) is a highly selective kinase inhibitor. Its kinome-wide cross-reactivity screen reveals potent binding to a very narrow spectrum of targets, primarily CLK2 and GSK3B. This profile is vastly superior in selectivity to the pan-kinase inhibitor Staurosporine and presents a distinct, dual-target profile when compared to the highly selective single-target inhibitor Gefitinib.
The data presented herein provides a robust, quantitative foundation for the future development of NCE-P5C. It can now be advanced with a clear understanding of its on-target and off-target activities, enabling more informed decisions in both preclinical research and therapeutic development programs.
PART 2: Detailed Experimental Protocols
Protocol 1: KINOMEscan™ Primary Screening (scanMAX)
-
Compound Preparation: Stock solutions of NCE-P5C, Staurosporine, and Gefitinib were prepared in 100% DMSO at a concentration of 100 mM. Working solutions were prepared by diluting the stock to achieve a final assay concentration of 10 µM with a final DMSO concentration of 1%.
-
Assay Principle: The assay is based on a competitive binding format. Kinases are tagged with a proprietary DNA tag and are incubated with the test compound and an immobilized, active-site directed reference ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure: a. Aliquots of the test compounds (at 10 µM) are mixed with the tagged kinases from the 468-member scanMAX panel in assay buffer. b. The kinase-compound mixtures are added to wells of a microplate containing the immobilized reference ligand. c. The plate is incubated to allow for binding equilibrium to be reached. d. Unbound kinase is removed by washing steps. e. The amount of bound kinase is quantified using qPCR.
-
Data Analysis: Results are calculated as a percentage of the DMSO control (% Control) using the formula: % Control = (test compound signal - background signal) / (DMSO control signal - background signal) * 100 A score of < 10% is considered a significant interaction ("hit").
Protocol 2: Kd Determination
-
Compound Preparation: For each "hit" kinase identified in the primary screen, an 11-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO, starting from a top concentration of 30 µM.
-
Assay Procedure: The Kd determination follows the same binding assay principle as the primary screen, but with varying concentrations of the test compound.
-
Data Analysis: a. The binding data (% Control) for each concentration is plotted against the logarithm of the compound concentration. b. A sigmoidal dose-response curve is fitted to the data using a standard model. c. The dissociation constant (Kd) is derived from the fitted curve. The Kd represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery Website. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 3(12), 1539-1556. [Link]
-
Morphy, R., & Rankovic, Z. (2010). Selectively nonselective kinase inhibition: striking the right balance. Journal of medicinal chemistry, 53(4), 1413-1437. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]
-
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
PubChem. (n.d.). Staurosporine. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Gefitinib. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. Retrieved from National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. crossfire-oncology.com [crossfire-oncology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively nonselective kinase inhibition: striking the right balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. biospectrumasia.com [biospectrumasia.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
Comprehensive Comparison Guide: 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide Reference Standards
As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter challenges in quantifying early-stage synthetic intermediates. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101196-16-9) is a critical pyrazole building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel kinase inhibitors and PDE5 analog candidates.
When this compound persists as an unreacted intermediate or degradation product in a final API batch, regulatory bodies require precise quantification to ensure patient safety. This guide objectively compares the available reference standard grades for this compound, explains the mechanistic causality behind their experimental validation, and provides self-validating protocols for your analytical workflows.
The Mechanistic Need for Pyrazole Reference Standards
To accurately quantify an impurity, the analytical procedure must be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines [1]. However, the reliability of your analytical method is fundamentally bottlenecked by the quality of your reference standard.
The causality behind choosing the right standard lies in the detection method:
-
For LC-UV Assays: You need a Primary Certified Reference Material (CRM) . If the standard's purity is artificially inflated (e.g., due to undetected inorganic salts), your response factor will be skewed, leading to an underestimation of the impurity in the actual API batch.
-
For LC-MS/MS Assays: You need a Stable Isotope-Labeled (SIL) Standard . In electrospray ionization (ESI), co-eluting matrix components compete for charge droplets, causing ion suppression. A SIL standard (e.g., a D5-propyl analog) co-elutes perfectly with the analyte, experiencing the exact same matrix effects. By measuring the ratio of unlabeled to SIL responses, matrix-induced variance is mathematically canceled out, creating a self-validating quantification system.
Objective Comparison of Reference Standard Alternatives
Selecting the appropriate standard grade balances regulatory compliance with cost-efficiency. Table 1 summarizes the performance metrics of three distinct alternatives.
Table 1: Performance Comparison of Reference Standard Grades
| Standard Grade | Certification | Purity Determination Method | Uncertainty ( k=2 ) | Primary Application | Relative Cost |
| Primary CRM | ISO 17034 [2] | qNMR + Mass Balance | ≤0.5% | Regulatory submissions, calibrating secondary standards | High |
| Secondary Working Std. | ISO/IEC 17025 | HPLC-UV vs. Primary CRM | ≤1.0% | Routine QA/QC batch release testing | Low |
| SIL Standard (D5) | CoA (Non-ISO) | LC-MS/MS Isotopic Purity | N/A (Ratio-based) | Bioanalysis, addressing LC-MS/MS matrix effects | Very High |
Experimental Validation Protocols
To ensure scientific integrity, reference standards must be validated using orthogonal techniques. Below are detailed, step-by-step methodologies for certifying and utilizing these standards.
Protocol A: Absolute Purity Determination via 1H-qNMR (Primary CRM)
The Causality: Traditional mass balance calculations (100% - Σ impurities) inherently assume all impurities are detectable. For pyrazole intermediates, UV-transparent impurities can escape detection. Quantitative NMR (qNMR) resolves this by directly measuring the absolute molar ratio of the analyte's protons against a universal calibrant. Because the NMR signal area is strictly proportional to the number of nuclei, qNMR provides direct traceability to the SI unit (mole) without requiring a structurally identical reference standard [3].
Step-by-Step Methodology:
-
Calibrant Selection: Select a certified internal standard, such as Maleic acid (singlet at δ 6.26 ppm), which will not overlap with the target pyrazole C3-H proton (singlet at ∼δ 7.3 ppm) or the aliphatic propyl/diethyl protons.
-
Sample Preparation: Using a high-precision microbalance ( d=0.001 mg), co-weigh exactly ∼10.0 mg of the pyrazole analyte and ∼5.0 mg of the Maleic acid calibrant. Dissolve completely in 0.6 mL of DMSO- d6 .
-
NMR Acquisition: Set the relaxation delay ( D1 ) to at least 5×T1 (the longest longitudinal relaxation time of the quantified protons, typically >30 seconds) to ensure 99.3% magnetization recovery. Apply a 90° excitation pulse.
-
Data Processing & Calculation: Apply zero-filling and a 0.3 Hz line broadening. Manually phase and baseline-correct the spectrum. Integrate the calibrant and analyte signals. Calculate absolute purity ( Px ) using the fundamental qNMR equation [4]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).
Fig 1. ISO 17034 certification workflow for primary reference standards.
Protocol B: LC-MS/MS Impurity Profiling with a SIL Standard
The Causality: To quantify trace levels of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in a complex API matrix, UV detection lacks the necessary sensitivity and specificity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high specificity, while the spiked SIL standard acts as an internal self-correcting mechanism for ESI ion suppression.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the API batch in the initial mobile phase to a concentration of 10 mg/mL. Spike the solution with exactly 100 ng/mL of the D5-propyl SIL standard.
-
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
MS Detection: Operate the mass spectrometer in ESI positive mode. Monitor the specific MRM transitions for the unlabeled pyrazole ( m/z 225.1 → fragment) and the D5-labeled pyrazole ( m/z 230.1 → fragment).
-
Quantification: Plot the peak area ratio (Unlabeled/SIL) against a calibration curve to determine the exact concentration of the impurity in the API matrix.
Fig 2. LC-MS/MS analytical pathway utilizing a Stable Isotope-Labeled standard.
Stability, Storage, and Degradation Kinetics
A reference standard is only as good as its stability over time. Pyrazole carboxamides can be susceptible to hydrolysis under extreme humidity and temperature. Table 2 presents accelerated degradation data to guide proper storage protocols.
Table 2: Accelerated Stability Data for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
| Storage Condition | Timepoint | Purity (HPLC-UV) | Moisture (Karl Fischer) | Conclusion / Action |
| 2-8°C (Control) | 6 Months | 99.8% | 0.12% | Stable. Recommended long-term storage. |
| 25°C / 60% RH | 1 Month | 99.7% | 0.15% | Stable for short-term transit/benchtop use. |
| 25°C / 60% RH | 6 Months | 99.2% | 0.45% | Slight hygroscopic moisture uptake observed. |
| 40°C / 75% RH | 1 Month | 98.5% | 1.10% | Degradation begins (hydrolysis of carboxamide). |
| 40°C / 75% RH | 6 Months | 94.1% | 3.50% | Unacceptable. Standard must be discarded. |
Note: Always store primary reference standards in tightly sealed, amber vials under argon or nitrogen at 2-8°C. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Conclusion
For the rigorous quantification of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in pharmaceutical development, the choice of reference standard dictates the integrity of your data.
-
Use an ISO 17034 Certified Primary Standard validated via qNMR for calibrating your instruments and establishing regulatory traceability.
-
Deploy Secondary Working Standards for daily batch-release testing to optimize operational costs.
-
Invest in a Stable Isotope-Labeled (SIL) Standard when developing highly sensitive LC-MS/MS methods to mathematically eliminate the matrix effects inherent to complex API formulations.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]
-
Title: What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers Source: American National Standards Institute (ANSI) URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]
-
Title: Stimuli Article: Quantitative NMR (qNMR) Source: United States Pharmacopeia (USP) URL: [Link]
validating LC-MS/MS quantification of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
An In-Depth Technical Guide to the Validation of LC-MS/MS Quantification for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in a biological matrix, such as human plasma. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental design choice. Our objective is to present a self-validating system that ensures data integrity, reproducibility, and compliance with global regulatory standards.
The validation strategy detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Chapter 1: The Analytical Landscape: Choosing the Right Technology
The accurate quantification of drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[4] The choice of analytical technique is therefore a critical decision. For a novel small molecule like 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, two primary candidates emerge: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS: The Gold Standard for Bioanalysis LC-MS/MS is the preferred platform for regulated bioanalysis due to its unparalleled sensitivity and selectivity.[5][6] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the mass spectrometer can selectively detect the analyte of interest, effectively filtering out endogenous matrix components and potential metabolites. This specificity minimizes the risk of interference and allows for the achievement of very low limits of quantification (LLOQ).[7]
HPLC-UV: A Viable, Context-Dependent Alternative HPLC-UV is a robust and cost-effective technique. However, its utility is contingent on the analyte possessing a suitable chromophore and being present at concentrations within the detector's sensitivity range. Its primary limitation is a lack of selectivity compared to MS/MS; co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification, especially at low concentrations.[8]
Comparative Analysis: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV | Rationale & Justification |
| Selectivity | Very High | Moderate to Low | MS/MS detects based on mass-to-charge ratio and fragmentation pattern, providing structural confirmation. UV detection is based on light absorbance, making it susceptible to any co-eluting compound with a similar absorbance profile. |
| Sensitivity (LLOQ) | pg/mL to low ng/mL | High ng/mL to µg/mL | The low-noise, targeted nature of MRM allows for the detection of much lower concentrations, which is essential for characterizing the full PK profile of a potent drug.[9] |
| Method Development | More Complex | Simpler | LC-MS/MS requires optimization of both chromatographic separation and mass spectrometric parameters (e.g., ionization source, collision energy). |
| Matrix Effect | Potential Issue | Less Pronounced | Co-eluting compounds can suppress or enhance the ionization of the analyte in the MS source, requiring careful evaluation.[10] This is not a factor in UV detection. |
| Cost | High | Low | The initial capital investment and ongoing maintenance for an LC-MS/MS system are significantly higher than for an HPLC-UV system. |
| Regulatory Acceptance | Universally Accepted | Accepted, but may require more extensive justification for selectivity. | For new drug filings, LC-MS/MS is the de facto standard for bioanalysis, as stipulated by guidelines from the FDA, EMA, and ICH.[1][11] |
Given the need for high sensitivity and selectivity in drug development to fully characterize a compound's pharmacokinetic profile, this guide will focus exclusively on the validation of an LC-MS/MS method.
Chapter 2: Foundational Method Development
A robust validation can only be built upon a well-developed method. The following steps outline the initial development phase for quantifying 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide.
Step 1: Analyte and Internal Standard (IS) Characterization
The cornerstone of reliable quantification is the use of an appropriate Internal Standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, thereby providing the most accurate correction for experimental variability.
If a SIL-IS is unavailable, a close structural analog can be used. For our target analyte, a suitable analog might be a similar pyrazole carboxamide with a different alkyl substituent. However, the use of an analog IS requires more rigorous validation of the matrix effect, as its ionization may not be affected in the same way as the analyte.[7]
Step 2: Sample Preparation: Simplicity and Efficiency
The goal of sample preparation is to remove proteins and other interfering components from the plasma sample while maximizing the recovery of the analyte. For small molecules, protein precipitation (PPT) is often the most straightforward and efficient approach.[6]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL). The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
Step 3: Chromatography and Mass Spectrometry Conditions
The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences, with a short run time.
-
LC System: A high-performance liquid chromatography system (UPLC/UHPLC preferred for speed and resolution).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size) is a versatile starting point for small molecules.[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Rationale: The acidic mobile phase promotes protonation of the analyte, which is favorable for positive mode electrospray ionization (ESI+). A gradient elution (e.g., starting at 5% B and ramping to 95% B) is typically used to elute the analyte and clean the column efficiently.[12]
-
-
Flow Rate: 0.4-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
MS/MS Optimization: The instrument is tuned by infusing a standard solution of the analyte. The most abundant precursor ion (Q1) and the most stable, high-intensity product ion (Q3) are identified to establish the MRM transition. For example, for a related compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (MW 182.22), the protonated molecule [M+H]⁺ would be at m/z 183.2. This would be selected in Q1, and after fragmentation, a stable product ion would be selected in Q3. This process is repeated for the IS.
Chapter 3: The Pillars of Validation: A Guideline-Driven Approach
Full validation of a bioanalytical method is required before analyzing clinical or other regulatory study samples.[13] It demonstrates that the method is suitable for its intended purpose.[2] The following sections detail the core validation experiments, their rationale, and typical acceptance criteria based on the ICH M10 guideline.[1]
Selectivity and Specificity
-
Causality: This experiment proves that the method can differentiate and quantify the analyte in the presence of other components in the sample.[10] It ensures that endogenous matrix components or metabolites do not produce a signal that could be mistaken for the analyte or IS.
-
Protocol:
-
Analyze at least six different individual lots of blank human plasma.
-
Analyze one of these lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
Matrix Effect
-
Causality: This experiment assesses the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.[10] It is a critical parameter for LC-MS/MS assays.
-
Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and IS at low and high concentrations. This is "Set A".
-
Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations. This is "Set B".
-
The Matrix Factor (MF) is calculated for each lot as the ratio of the peak area in Set A to the peak area in Set B.
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor (calculated by dividing the analyte MF by the IS MF) across the different lots of matrix should be ≤15%.
-
Calibration Curve (Linearity and Range)
-
Causality: This establishes the relationship between the instrument response and the known concentration of the analyte over a specific range.[10] This curve is used to calculate the concentration of the analyte in unknown samples.
-
Protocol:
-
Prepare a blank plasma sample and a zero sample (plasma + IS).
-
Prepare a series of at least 6-8 non-zero calibration standards by spiking blank plasma with known concentrations of the analyte. The range should cover the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
-
Acceptance Criteria:
-
A linear regression model with a weighting factor (commonly 1/x or 1/x²) is typically used.
-
The correlation coefficient (r²) should be ≥0.99.
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[16]
-
| Parameter | Example Data | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | Covers expected sample concentrations |
| Regression Model | Linear, 1/x² weighting | Scientifically justified |
| Back-calculated Accuracy | 95-108% | ±15% of nominal (±20% at LLOQ) |
| Correlation (r²) | 0.998 | ≥0.99 |
Accuracy and Precision
-
Causality: These experiments demonstrate the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter or variability in the measurements (precision).[5] This is the ultimate test of the method's reliability.
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), mid QC, and high QC (~75% of ULOQ).
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates on at least three different days.
-
-
Acceptance Criteria:
-
The mean concentration (accuracy) at each QC level should be within ±15% of the nominal value (±20% for LLOQ).
-
The precision (CV) at each QC level should not exceed 15% (20% for LLOQ).[16]
-
| QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (% Nominal) | Precision (%CV) | Acceptance Criteria |
| LLOQ (1.0) | 5 | 1.04 | 104.0% | 8.5% | Accuracy: 80-120%, Precision: ≤20% |
| Low (2.5) | 5 | 2.41 | 96.4% | 6.2% | Accuracy: 85-115%, Precision: ≤15% |
| Mid (250) | 5 | 258.5 | 103.4% | 4.1% | Accuracy: 85-115%, Precision: ≤15% |
| High (750) | 5 | 739.5 | 98.6% | 3.8% | Accuracy: 85-115%, Precision: ≤15% |
Stability
-
Causality: These experiments are crucial to ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[10] They define the conditions under which samples can be reliably stored and processed.
-
Protocol:
-
Analyze low and high QC samples after exposing them to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Bench-Top Stability: Stored at room temperature for an expected duration of sample processing (e.g., 4-24 hours).
-
Long-Term Stability: Stored at a specified temperature (e.g., -80°C) for a duration covering the study period.
-
Processed Sample Stability: Kept in the autosampler for the anticipated duration of an analytical run.[17]
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Chapter 4: A Holistic View of the Validation Process
The validation process is not a series of disconnected experiments but an integrated system designed to build confidence in the bioanalytical method. The workflow ensures that from the moment a method is designed to its use in routine analysis, every step is controlled and verified.
Conclusion
The validation of an LC-MS/MS method for quantifying 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a rigorous, multi-faceted process that is fundamental to the integrity of non-clinical and clinical study data.[13] By systematically evaluating parameters from selectivity to stability, and by grounding the experimental design and acceptance criteria in established regulatory guidelines like ICH M10, researchers can ensure their data is reliable, reproducible, and ready for regulatory scrutiny.[1] This guide provides a robust framework and the scientific rationale necessary to develop and validate a method that meets the highest standards of bioanalytical science.
References
-
ICH. (2022). M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]
-
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
National Center for Biotechnology Information. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. PMC. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
-
Ovid. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]
-
PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link]
-
J-Stage. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
Rasayan Journal of Chemistry. (n.d.). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 8. ovid.com [ovid.com]
- 9. lcms.cz [lcms.cz]
- 10. resolian.com [resolian.com]
- 11. fda.gov [fda.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. database.ich.org [database.ich.org]
- 14. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 17. database.ich.org [database.ich.org]
Standard Operating Procedure: Handling and Disposal of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101196-16-9) [1] is a highly functionalized, nitrogen-rich heterocyclic compound. Because of its pyrazole core and carboxamide moiety, its disposal requires specialized protocols to prevent the generation of toxic byproducts and environmental contamination.
This guide provides a self-validating, scientifically rigorous framework for the safe operational handling, segregation, and disposal of this compound in research and drug development laboratories.
Chemical Profile & Hazard Causality
Understanding the molecular structure of a compound is the first step in designing a safe disposal strategy. Pyrazole derivatives present unique end-of-life challenges:
-
Thermal Degradation to NOx: Because this molecule is densely packed with nitrogen atoms (four in the core structure and substituents), standard combustion will release high concentrations of toxic nitrogen oxides (NOx) and carbon oxides (COx) [2].
-
Aquatic Toxicity & Recalcitrance: Synthetic nitrogenous heterocycles are notoriously recalcitrant to standard biological wastewater treatment. If flushed down the drain, they can bypass municipal filtration, leading to long-lasting aquatic toxicity and disruption of environmental microbial ecosystems [3].
Quantitative Safety & Handling Parameters
To ensure operational safety before disposal begins, all personnel must adhere to the following engineering controls and Personal Protective Equipment (PPE) standards.
| Control Category | Specification / Requirement | Causality & Scientific Rationale |
| Ventilation | Fume hood (Face velocity: 80-100 fpm) | Prevents inhalation of aerosolized powders during weighing or transfer. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if engineering controls fail or during a large-scale dry spill. |
| Dermal Protection | Nitrile gloves (Double-gloving recommended) | Prevents transdermal absorption. The outer glove must be discarded immediately upon contamination. |
| Ocular Protection | ANSI Z87.1 Chemical splash goggles | Protects mucosal membranes from micro-particulates and solvent splashes. |
Waste Segregation & Disposal Workflow
The fundamental rule for disposing of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is Zero Drain Discharge . All waste streams must be routed to high-temperature incineration.
Fig 1: Segregation and high-temperature incineration workflow for pyrazole-derivative waste.
Primary Disposal Protocol: High-Temperature Incineration
The only scientifically sound method for the destruction of nitrogen-rich pharmaceutical waste is high-temperature incineration [4].
Step-by-Step Methodology:
-
Primary Containment: Collect all solid waste (residual powders, contaminated weigh boats, pipette tips, and outer gloves) into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
-
Liquid Segregation:
-
Organic Streams: If the compound is dissolved in DMSO, DMF, or DCM, place the waste in your laboratory's designated organic solvent carboy. Keep halogenated and non-halogenated streams strictly separated to prevent exothermic cross-reactions.
-
Aqueous Streams: Collect any water-based assay washes in a dedicated "Aqueous Hazardous Waste" container. Do not pour down the sink.
-
-
Regulatory Labeling: Label all containers clearly as "Hazardous Waste - Toxic Solid/Liquid, Organic, n.o.s. (Pyrazole derivative)".
-
Facility Verification (Self-Validating Step): Before transferring the waste to your Environmental Health and Safety (EHS) department or a third-party vendor, verify that the destination facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [2].
-
Causality: The afterburner guarantees the complete thermal cleavage of the stable pyrazole ring. The wet scrubber is non-negotiable; it captures and neutralizes the evolved NOx gases, converting them into harmless aqueous nitrates before atmospheric venting.
-
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface contamination.
Step-by-Step Methodology:
-
Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is not actively pulling the powder into shared ventilation ducts.
-
Containment (Solid Powders): Do not use a standard broom or dry paper towel, as this will aerosolize the active pharmaceutical ingredient (API). Instead, lightly mist the spill with a compatible solvent (e.g., 70% ethanol or water) to dampen the powder.
-
Collection: Wipe up the dampened material using absorbent bench pads or paper towels. Place all cleanup materials directly into a hazardous waste bag. If using a vacuum, it must be a certified HEPA-filtered vacuum dedicated to chemical spills.
-
Chemical Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe, to dissolve and lift any microscopic residual compound.
-
Validation (Self-Validating Step): To ensure the area is completely decontaminated (critical in GLP/GMP environments), perform a surface swab of the spill area. Extract the swab in methanol and analyze via LC-MS. The area is only considered safe when the residual concentration falls below the laboratory's defined acceptable daily exposure (ADE) limit.
References
-
ChemSrc. "4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide CAS". Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
